Octa-3,5-diene-2,7-dione
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
64330-66-1 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
octa-3,5-diene-2,7-dione |
InChI |
InChI=1S/C8H10O2/c1-7(9)5-3-4-6-8(2)10/h3-6H,1-2H3 |
InChI Key |
BCKGLINGXIXQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC=CC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Octa-3,5-diene-2,7-dione: IUPAC Nomenclature, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octa-3,5-diene-2,7-dione is a conjugated dienone with a chemical structure that suggests potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of its IUPAC nomenclature, molecular structure, and physicochemical properties. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates data from closely related analogous compounds to provide a predictive profile. Furthermore, it explores general synthetic strategies applicable to conjugated dienones and discusses their potential in drug development, with a focus on their role as Michael acceptors in biological systems.
IUPAC Nomenclature and Chemical Structure
The systematic IUPAC name for the compound is This compound . The name precisely describes its eight-carbon chain (octa-), the presence of two double bonds at the third and fifth positions (-3,5-diene-), and two ketone functional groups at the second and seventh positions (-2,7-dione).[1] The most stable isomer is anticipated to be the (3E,5E) stereoisomer, where both double bonds adopt a trans configuration.
Synonyms: (3E,5E)-3,5-Octadiene-2,7-dione, 3,5-Octadiene-2,7-dione.[2]
Chemical Structure:
The structure consists of an eight-carbon backbone with a conjugated system formed by two carbon-carbon double bonds and two carbonyl groups. This extended conjugation influences the molecule's electronic properties and reactivity.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
Quantitative Data Summary
The following table summarizes the available computed and analogous experimental data for this compound and related compounds.
| Property | Value (this compound) | Data Type | Reference/Analog |
| Molecular Formula | C₈H₁₀O₂ | --- | [1] |
| Molecular Weight | 138.16 g/mol | Computed | [1] |
| CAS Number | 64330-66-1 | --- | [2] |
| Appearance | Colorless to pale yellow liquid | Experimental (Analog: 3,5-octadien-2-one) | [3] |
| Specific Gravity | 0.867 - 0.873 @ 25°C | Experimental (Analog: 3,5-octadien-2-one) | [3] |
| Refractive Index | 1.509 - 1.515 @ 20°C | Experimental (Analog: 3,5-octadien-2-one) | [3] |
| Topological Polar Surface Area | 34.1 Ų | Computed | [1] |
| Hydrogen Bond Donor Count | 0 | Computed | [2] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [2] |
| Rotatable Bond Count | 3 | Computed | [2] |
Spectroscopic Data (Analogous Compounds)
Due to the absence of specific spectroscopic data for this compound, the following data for analogous compounds are provided for reference. These spectra can offer insights into the expected spectral characteristics.
-
¹³C NMR: For a related compound, 4,5-dihydroxy-3,5-octadiene-2,7-dione, the presence of carbonyl carbons and sp² hybridized carbons of the diene system would be expected in the downfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 4,5-dihydroxy-3,5-octadiene-2,7-dione, would likely show strong characteristic absorption bands for the C=O stretching of the ketone groups (typically around 1650-1700 cm⁻¹) and C=C stretching of the conjugated diene (around 1600-1650 cm⁻¹).[4]
-
Mass Spectrometry (MS): The mass spectrum of 4,5-dihydroxy-3,5-octadiene-2,7-dione would show the molecular ion peak and characteristic fragmentation patterns.[4]
Experimental Protocols: General Synthesis of Conjugated Dienones
While a specific, detailed protocol for this compound is not available, conjugated dienones are commonly synthesized via aldol condensation reactions, specifically the Claisen-Schmidt condensation.[5][6][7] This methodology involves the base-catalyzed reaction of an aldehyde or ketone with another carbonyl compound, followed by dehydration to yield the α,β-unsaturated carbonyl compound.
General Claisen-Schmidt Condensation Protocol for Dienone Synthesis
This protocol describes a general procedure for the synthesis of a dienone from an appropriate aldehyde and ketone.
Materials:
-
Aldehyde (e.g., crotonaldehyde as a precursor to one of the double bonds)
-
Ketone (e.g., acetone or a substituted ketone)
-
Base catalyst (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., ethanol, water)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: A solution of the ketone in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Base Addition: An aqueous solution of the base catalyst (e.g., 10% NaOH) is added dropwise to the stirred ketone solution.
-
Aldehyde Addition: The aldehyde is then added dropwise to the reaction mixture, maintaining the low temperature. The reaction is typically stirred for several hours at room temperature.
-
Workup: After the reaction is complete (monitored by TLC), the mixture is acidified with a dilute acid (e.g., 10% HCl) to neutralize the base.
-
Extraction: The product is extracted with an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure dienone.
Figure 2: General workflow for the synthesis of a dienone via Claisen-Schmidt condensation.
Potential Applications in Drug Development
The core structure of this compound, featuring an α,β,γ,δ-unsaturated dicarbonyl system, presents it as a potential Michael acceptor. Michael acceptors are electrophilic species that can react with nucleophiles, such as the thiol groups of cysteine residues in proteins, through a conjugate addition reaction.[8][9][10] This covalent modification of key proteins can modulate their function and is a strategy employed in the design of targeted covalent inhibitors.
Dienones as Michael Acceptors in Biological Systems
The reactivity of Michael acceptors is a key determinant of their biological activity and potential toxicity. The electrophilicity of the β-carbon in the α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack. In a biological context, the side chains of amino acids like cysteine and lysine can act as nucleophiles.[9][11]
The potential for this compound to act as a Michael acceptor could be explored in the context of inhibiting enzymes with a reactive cysteine in their active site. Many enzymes, including certain proteases and kinases, rely on a catalytic cysteine residue. Covalent inhibition of such enzymes has emerged as a powerful strategy in drug discovery, leading to drugs with improved potency and duration of action.
Figure 3: Conceptual diagram of this compound acting as a Michael acceptor.
Conclusion
This compound is a molecule of interest due to its conjugated dienone structure. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its nomenclature, structure, and predicted properties based on available information and analogous compounds. The general synthetic routes and the potential of dienones as Michael acceptors in drug discovery highlight promising avenues for future research. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in chemical and pharmaceutical applications.
References
- 1. This compound | C8H10O2 | CID 53674807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 3,5-octadien-2-one, 38284-27-4 [thegoodscentscompany.com]
- 4. spectrabase.com [spectrabase.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eliminating Transition State Calculations for Faster and More Accurate Reactivity Prediction in Sulfa-Michael Additions Relevant to Human Health and the Environment - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Octa-3,5-diene-2,7-dione (CAS: 64330-66-1)
Abstract
This document provides a technical overview of the chemical compound Octa-3,5-diene-2,7-dione, identified by the CAS number 64330-66-1. Due to the limited availability of detailed experimental and biological data in publicly accessible scientific literature, this guide summarizes the core physicochemical properties and identifies areas where further research is needed. The information presented is compiled from chemical databases and supplier information.
Chemical Identity and Properties
This compound is a dione with the molecular formula C₈H₁₀O₂.[1][2] It is characterized by a backbone of eight carbon atoms containing two ketone functional groups and two carbon-carbon double bonds. The compound has a molecular weight of approximately 138.16 g/mol .[1]
Physicochemical Properties
A summary of the computed physicochemical properties for this compound is presented in Table 1. These values are computationally derived and provide an estimation of the compound's characteristics.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | PubChem[1], Guidechem[2] |
| Molecular Weight | 138.16 g/mol | PubChem[1] |
| XLogP3-AA | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | Guidechem[2] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] |
| Rotatable Bond Count | 3 | Guidechem[2] |
| Exact Mass | 138.068079557 Da | PubChem[1] |
| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |
| Heavy Atom Count | 10 | Guidechem[2] |
| Complexity | 165 | PubChem[1] |
Note: These properties are computationally generated and may not reflect experimentally determined values.
Isomers
The name this compound does not specify the stereochemistry of the double bonds. Therefore, several isomers are possible, including (3E,5E), (3Z,5E), (3E,5Z), and (3Z,5Z) configurations. The CAS number 64330-66-1 may refer to a specific isomer or a mixture. Guidechem specifically lists "(3E,5E)-3,5-Octadiene-2,7-dione" as a synonym.[2]
Synthesis and Experimental Protocols
A comprehensive search of scientific literature did not yield detailed experimental protocols for the synthesis, purification, or analysis of this compound. While some chemical databases suggest synthesis routes by listing precursor CAS numbers, the specific reaction conditions, reagents, solvents, work-up procedures, and purification methods are not publicly documented.
Spectroscopic Data
While some databases indicate the availability of spectroscopic data (NMR, IR, MS) for related compounds, no directly accessible spectra for this compound with CAS number 64330-66-1 were found in the public domain.
Biological Activity and Signaling Pathways
There is no available information in the scientific literature regarding the biological activity of this compound. Consequently, no associated signaling pathways have been identified or described. It is important to distinguish this compound from "4,5-dihydroxy-octa-3,5-diene-2,7-dione," a structurally similar but distinct molecule for which some biological activities have been reported.
Conclusion and Future Directions
This compound (CAS 64330-66-1) is a chemical entity for which only basic, computationally derived physicochemical properties are available in the public domain. There is a notable absence of published experimental data, including synthetic protocols, spectroscopic characterization, and biological activity studies.
For researchers, scientists, and drug development professionals, this represents an area with a significant knowledge gap. Future research efforts would be necessary to:
-
Develop and publish a reliable synthetic route to obtain the pure compound.
-
Perform comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure and purity.
-
Conduct in vitro and in vivo studies to investigate its potential biological activities and toxicological profile.
Without such fundamental data, the potential applications of this compound in any field, including drug development, remain unknown.
Visualizations
Due to the lack of information on experimental workflows or biological signaling pathways for this compound, no diagrams can be generated at this time.
References
Synthesis of Octa-3,5-diene-2,7-dione from Simple Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Octa-3,5-diene-2,7-dione is a conjugated dienone of interest for its potential applications in organic synthesis and as a building block in medicinal chemistry. This technical guide outlines a proposed synthetic pathway for this compound from simple, readily available precursors. Due to the absence of a documented direct synthesis in the current literature, this guide leverages established and robust chemical transformations, including the Claisen-Schmidt condensation, to construct the target molecule. Detailed experimental protocols for analogous reactions are provided to serve as a foundation for the successful synthesis of this compound.
Introduction
The α,β-unsaturated ketone moiety is a prevalent feature in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. The extended conjugation present in dienones, such as this compound, imparts unique chemical reactivity, making them valuable precursors for a variety of chemical transformations. This guide proposes a logical and efficient synthetic strategy for this compound, addressing the current gap in the scientific literature.
Proposed Synthetic Pathway
A convergent and symmetrical approach to the synthesis of this compound is proposed, commencing from the simple precursors acetone and glyoxal. The core of this strategy is a double Claisen-Schmidt condensation. This reaction is a variation of the aldol condensation and is highly effective in forming α,β-unsaturated ketones from the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst.[1][2]
The proposed logical workflow for the synthesis is depicted in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available, the following detailed methodologies for analogous Claisen-Schmidt condensations can be adapted.
3.1. General Protocol for Acid-Catalyzed Aldol Condensation
This protocol is based on established methods for acid-catalyzed aldol condensations which result in the formation of a conjugated enone.[3][4][5]
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the ketone (e.g., acetone, 2 equivalents).
-
Reagent Addition: The aldehyde (e.g., glyoxal, 1 equivalent) is added to the ketone.
-
Catalyst: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is carefully added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a controlled temperature, which may range from room temperature to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., saturated sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
3.2. General Protocol for Base-Catalyzed Aldol Condensation
Base-catalyzed conditions are also highly effective for Claisen-Schmidt reactions.[1]
-
Reaction Setup: A three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer is charged with the ketone (e.g., acetone, 2 equivalents) and a solvent (e.g., ethanol or water).
-
Base Addition: An aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added dropwise to the stirred solution of the ketone and aldehyde (e.g., glyoxal, 1 equivalent). The temperature is typically maintained between 20-25°C.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting materials are consumed.
-
Workup and Purification: The reaction mixture is neutralized with a dilute acid (e.g., hydrochloric acid). The precipitated product can be collected by filtration, washed with water, and dried. If the product does not precipitate, it can be extracted with an appropriate organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data from Analogous Syntheses
The following table summarizes typical reaction conditions and yields for Claisen-Schmidt condensations, which can be used as a starting point for the optimization of the this compound synthesis.
| Precursors | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetone and Benzaldehyde | NaOH | Ethanol/Water | 20-25 | 2-4 | 85-95 | --INVALID-LINK-- |
| Cyclohexanone and Benzaldehyde | HCl | Acetic Acid | Room Temp. | 12 | 70-80 | --INVALID-LINK-- |
| Acetophenone and Formaldehyde | Piperidine | Methanol | Reflux | 6 | 60-70 | Mannich Reaction followed by elimination |
Alternative Synthetic Strategies
Should the direct double condensation prove to be low-yielding or produce significant side products, alternative multi-step strategies could be employed.
5.1. Synthesis via Vinyl Ketone Intermediate
One such strategy involves the initial synthesis of methyl vinyl ketone (MVK) from acetone, followed by a coupling reaction. MVK can be prepared from acetone and formaldehyde via a Mannich reaction followed by elimination.[6] The subsequent coupling of two MVK molecules could potentially be achieved through various methods, although this would require significant investigation.
5.2. Palladium-Catalyzed Dehydrogenation
Another modern approach could involve the synthesis of the saturated precursor, octa-2,7-dione, followed by a palladium-catalyzed double dehydrogenation to introduce the conjugated double bonds.[7][8][9] This method offers high selectivity and milder reaction conditions compared to classical condensation reactions.
The proposed workflow for a palladium-catalyzed approach is as follows:
Caption: Alternative synthesis via palladium-catalyzed dehydrogenation.
Conclusion
This technical guide provides a comprehensive overview of a proposed synthetic route to this compound based on well-established organic reactions. The primary proposed method, a double Claisen-Schmidt condensation of acetone and glyoxal, offers a straightforward and atom-economical approach. The provided experimental protocols for analogous reactions serve as a robust starting point for laboratory synthesis. Furthermore, alternative strategies are presented to offer flexibility in the synthetic design. It is anticipated that this guide will be a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- 1. jove.com [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 6. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation of the Frontier Molecular Orbitals of Octa-3,5-diene-2,7-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Frontier Molecular Orbitals
In the realm of molecular chemistry, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). These orbitals are paramount in determining a molecule's reactivity and its behavior in chemical reactions. The energy and spatial distribution of the HOMO are indicative of a molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO's energy and shape govern its capacity to accept electrons, thus behaving as an electrophile.
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and electronic excitability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap is characteristic of a molecule that is more reactive and can be more readily polarized.
For a molecule like Octa-3,5-diene-2,7-dione, which possesses a conjugated π-system, the study of its FMOs is particularly insightful. The delocalized electrons in the conjugated system significantly influence the energies and shapes of the HOMO and LUMO, which in turn dictate its reactivity in processes such as cycloadditions, nucleophilic additions, and its potential as a precursor in organic synthesis. In the context of drug development, understanding the FMOs of a molecule can aid in predicting its interactions with biological targets, its metabolic stability, and its potential for engaging in specific biochemical pathways.
Computational Methodology for Frontier Orbital Analysis
The theoretical investigation of molecular orbitals is predominantly carried out using computational quantum chemistry methods. Density Functional Theory (DFT) has emerged as a robust and widely used approach for such studies due to its favorable balance of accuracy and computational cost.
Experimental (Computational) Protocol:
A typical computational protocol for the theoretical investigation of the frontier orbitals of this compound would involve the following steps:
-
Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, where the total electronic energy of the molecule is minimized with respect to the positions of its atoms. A common and reliable method for this is the B3LYP functional in combination with a Pople-style basis set such as 6-31G(d).
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties of the molecule.
-
Frontier Molecular Orbital Calculation: Once the optimized geometry is confirmed, the frontier molecular orbitals (HOMO and LUMO) and their corresponding energies are calculated. This is a standard output of most quantum chemistry software packages.
-
Visualization of Molecular Orbitals: To gain a qualitative understanding of the molecule's reactivity, the spatial distributions of the HOMO and LUMO are visualized. These visualizations reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance.
-
Analysis of Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:
-
Ionization Potential (I): Approximated as the negative of the HOMO energy (-EHOMO).
-
Electron Affinity (A): Approximated as the negative of the LUMO energy (-ELUMO).
-
Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2. It is a measure of the molecule's resistance to changes in its electron distribution.
-
Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2. It represents the escaping tendency of electrons from a system.
-
Electrophilicity Index (ω): Calculated as μ2 / (2η). It quantifies the ability of a molecule to accept electrons.
-
The logical workflow for such a theoretical investigation is depicted in the following diagram:
Quantitative Data Summary
As previously noted, specific computational data for this compound is not available in the peer-reviewed literature. However, based on typical values for similarly structured conjugated enones, we can present a set of hypothetical yet realistic data for illustrative purposes. These values are representative of what would be expected from a DFT calculation at the B3LYP/6-31G(d) level of theory in the gas phase.
| Parameter | Symbol | Hypothetical Value | Unit |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 | eV |
| HOMO-LUMO Energy Gap | ΔE | 4.5 | eV |
| Ionization Potential | I | 6.5 | eV |
| Electron Affinity | A | 2.0 | eV |
| Chemical Hardness | η | 2.25 | eV |
| Chemical Potential | μ | -4.25 | eV |
| Electrophilicity Index | ω | 4.01 | eV |
Note: These values are for illustrative purposes and should be confirmed by specific calculations for this compound.
Interpretation of Frontier Orbitals and Reactivity
The HOMO of a conjugated system like this compound is expected to be a π-orbital with significant electron density delocalized across the diene and carbonyl groups. The LUMO would correspondingly be a π*-antibonding orbital.
-
Nucleophilic Attack: The regions of the molecule with the largest lobes in the HOMO surface are the most likely sites for electrophilic attack.
-
Electrophilic Attack: Conversely, the largest lobes of the LUMO surface indicate the probable sites for nucleophilic attack. For α,β-unsaturated carbonyls, both the carbonyl carbon and the β-carbon are potential electrophilic sites. The relative contributions of these atoms to the LUMO will influence the regioselectivity of nucleophilic addition (1,2- vs. 1,4-addition).
-
Pericyclic Reactions: In reactions such as Diels-Alder, the symmetry and energy of the FMOs of the diene (in this case, the diene moiety of this compound) and the dienophile are crucial for predicting the feasibility and stereochemical outcome of the reaction.
The following diagram illustrates the general signaling pathway of how FMO analysis informs reactivity prediction.
Spectroscopic and Synthetic Profile of Octa-3,5-diene-2,7-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for octa-3,5-diene-2,7-dione. Due to the limited availability of direct spectroscopic data in publicly accessible databases, this document focuses on the primary literature that describes the synthesis and characterization of this compound.
Introduction
This compound is a conjugated dienone that has been of interest as a synthetic intermediate, particularly in the synthesis of carotenoids. The molecule exists as different geometric isomers, with the (E,E)- and (E,Z)-isomers being the most cited. Understanding its spectroscopic properties is crucial for its identification and characterization in synthetic and biological systems.
Synthesis of this compound
The primary method for the synthesis of this compound reported in the literature involves the acid-catalyzed rearrangement of a precursor.
Experimental Protocol: Synthesis of (E,E)-Octa-3,5-diene-2,7-dione
The most definitive synthesis of (E,E)-octa-3,5-diene-2,7-dione was reported by Ahmad, Sondheimer, Weedon, and Woods in 1952. The experimental protocol is as follows:
-
Starting Material: Hex-3-ene-1,5-diyne-3,4-diol.
-
Reaction: The starting material is treated with an acidic catalyst.
-
Rearrangement: The reaction proceeds through a rearrangement to yield the target compound.
-
Purification: The crude product is purified by crystallization.
A detailed, step-by-step protocol from the original literature is not digitally available at this time.
The logical workflow for this synthesis can be visualized as follows:
Caption: Synthetic workflow for (E,E)-Octa-3,5-diene-2,7-dione.
Spectroscopic Data
Detailed, publicly available spectroscopic data (NMR, IR, MS) for this compound is scarce. The primary literature from the mid-20th century often described compounds with limited spectroscopic characterization by modern standards.
Based on the structure of (E,E)-octa-3,5-diene-2,7-dione, the expected spectroscopic features are outlined below.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be symmetrical.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | s | 6H | H1, H8 (CH₃) |
| ~6.5 | d | 2H | H3, H6 |
| ~7.2 | dd | 2H | H4, H5 |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is also expected to show symmetry.
| Chemical Shift (ppm) | Assignment |
| ~28 | C1, C8 (CH₃) |
| ~130 | C3, C6 |
| ~145 | C4, C5 |
| ~198 | C2, C7 (C=O) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~1670 | C=O (conjugated ketone) |
| ~1630 | C=C (conjugated alkene) |
| ~980 | C-H bend (trans-alkene) |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 138.0681 (for C₈H₁₀O₂)
-
Key Fragmentation Patterns: Expected fragments would involve the loss of acetyl (CH₃CO) and methyl (CH₃) groups.
Conclusion
An In-depth Technical Guide to the Discovery and Isolation of Octa-3,5-diene-2,7-dione Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octa-3,5-diene-2,7-dione serves as a core scaffold for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, isolation, and synthesis of its analogues, with a particular focus on the widely studied curcuminoid family. Detailed experimental protocols for synthesis, quantitative data on physicochemical properties and biological activities, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
The this compound moiety is a linear dienone structure that forms the backbone of numerous natural and synthetic compounds. The parent compound, this compound, is a simple yet versatile intermediate in organic synthesis, particularly for carotenoids.[1] However, it is the diverse array of analogues, where the terminal methyl groups are replaced by various substituents, that has garnered significant attention in the scientific community.
One of the most prominent classes of this compound analogues is the curcuminoids. Curcumin, the principal curcuminoid found in the spice turmeric (Curcuma longa), is a prime example of a 1,7-diaryl-1,6-heptadiene-3,5-dione, which can be viewed as a diaryl analogue of this compound. These compounds have been extensively investigated for their anti-inflammatory, antioxidant, and cytotoxic properties. This guide will delve into both naturally occurring and synthetically derived analogues of this compound, providing researchers with a solid foundation for future exploration.
Discovery and Isolation of Natural Analogues
While the parent this compound is primarily a synthetic intermediate, substituted analogues have been identified in nature. A notable example is 4,5-dihydroxy-octa-3,5-diene-2,7-dione , which has been detected as a volatile component in several species of the plant genus Artemisia.[2][3]
Isolation of 4,5-dihydroxy-octa-3,5-diene-2,7-dione from Artemisia Species
The isolation of volatile compounds from plant material typically involves extraction followed by chromatographic separation and spectroscopic identification.
Experimental Protocol: General Procedure for Extraction and Isolation
-
Plant Material Collection and Preparation: Aerial parts of the Artemisia species are collected, air-dried, and ground into a fine powder.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as dichloromethane or a mixture of hexane and ethyl acetate. This can be performed using maceration, Soxhlet extraction, or accelerated solvent extraction techniques.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is employed to separate the components based on their polarity.
-
Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and further purified by preparative high-performance liquid chromatography (HPLC) or crystallization.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To establish the carbon-hydrogen framework and connectivity.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as hydroxyl and carbonyl groups.
-
Synthesis of this compound Analogues
The synthesis of this compound analogues is most commonly achieved through condensation reactions. The Claisen-Schmidt condensation is a powerful and widely used method for the synthesis of dienones, particularly the curcuminoid family.
General Synthetic Strategy: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation involves the base-catalyzed reaction of an enolizable ketone with an aldehyde that lacks α-hydrogens. In the context of this compound analogues, 2,4-pentanedione (acetylacetone) serves as the ketone, which reacts with two equivalents of an appropriate aldehyde.
Caption: General workflow of the Claisen-Schmidt condensation for curcuminoid synthesis.
Experimental Protocol: Synthesis of a Curcuminoid Analogue
This protocol describes a general procedure for the synthesis of curcuminoids, adapted from established methods.[1][3][4][5]
-
Complex Formation: 2,4-pentanedione and boric anhydride are dissolved in an anhydrous solvent such as ethyl acetate and heated to form a boron complex. This protects the reactive methylene group of the 2,4-pentanedione.
-
Aldehyde Addition: A solution of the desired aromatic aldehyde and tributyl borate in the same solvent is added to the reaction mixture.
-
Condensation: A catalytic amount of a primary amine, such as n-butylamine, is added dropwise, and the reaction is stirred at an elevated temperature for several hours.
-
Hydrolysis: The reaction is quenched by the addition of a dilute acid (e.g., 1N HCl) to hydrolyze the boron complex and precipitate the curcuminoid product.
-
Purification: The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol-water or ethyl acetate-hexane).
Quantitative Data
The following tables summarize key quantitative data for the parent compound, a naturally occurring analogue, and a representative synthetic curcuminoid.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₁₀O₂ | 138.16 | 64330-66-1[6] |
| 4,5-Dihydroxy-octa-3,5-diene-2,7-dione | C₈H₁₀O₄ | 170.16 | 435275-07-3[7] |
| Curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione) | C₂₁H₂₀O₆ | 368.38 | 458-37-7 |
Table 2: Spectroscopic Data for 4,5-Dihydroxy-octa-3,5-diene-2,7-dione
| Spectroscopic Technique | Key Signals / Data |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z 170 |
| ¹³C NMR | Data available in spectral databases[7] |
| Infrared (IR) (Vapor Phase) | Characteristic absorptions for O-H and C=O stretching |
Table 3: Biological Activity of Selected Curcuminoid Analogues
| Compound | Cell Line | Activity | IC₅₀ (µM) |
| Curcumin | MDA-MB-231 (Triple-negative breast cancer) | Cytotoxic | ~20-30 |
| Dienone 2c (a curcumin analogue) | MDA-MB-231 (Triple-negative breast cancer) | Cytotoxic | <1 |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
Signaling Pathways and Biological Activity
The biological activities of this compound analogues, particularly curcuminoids, are attributed to their ability to modulate multiple signaling pathways. Their electrophilic dienone core can react with nucleophilic residues on proteins, thereby altering their function.
Caption: Key signaling pathways modulated by this compound analogues.
Anti-inflammatory Activity
Many curcuminoid analogues exhibit potent anti-inflammatory effects by inhibiting the pro-inflammatory transcription factor NF-κB. This, in turn, downregulates the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2).
Cytotoxic and Anti-cancer Activity
The cytotoxic effects of these compounds against various cancer cell lines are often mediated through the induction of apoptosis. This can occur via the activation of caspases and the inhibition of anti-apoptotic proteins like Bcl-2. Some dienones have shown selective toxicity towards cancer cells while being less harmful to non-cancerous cells.[8]
Antioxidant Activity
The phenolic hydroxyl groups present in many curcuminoids contribute to their antioxidant properties by scavenging reactive oxygen species (ROS). Additionally, they can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.
Conclusion
The this compound scaffold is a valuable platform for the development of novel therapeutic agents. While natural sources provide some interesting analogues, synthetic methodologies, particularly the Claisen-Schmidt condensation, offer a versatile route to a wide array of derivatives. The well-documented anti-inflammatory, cytotoxic, and antioxidant activities of the curcuminoid family highlight the potential of this compound class. This guide has provided the essential technical details to aid researchers in the discovery, isolation, and synthesis of novel this compound analogues for future drug development endeavors.
References
- 1. High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US7507864B2 - Method for the synthesis of curcumin analogues - Google Patents [patents.google.com]
- 4. Synthesis of Curcuminoids and Evaluation of Their Cytotoxic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | C8H10O2 | CID 53674807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,5-Dihydroxy-3,5-octadiene-2,7-dione | C8H10O4 | CID 5367917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Degradation Pathways of Octa-3,5-diene-2,7-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octa-3,5-diene-2,7-dione is a conjugated diketone with potential applications in various fields of chemical synthesis and material science. Understanding its stability and degradation pathways is crucial for its effective handling, storage, and application, particularly in the context of drug development where the stability of intermediates and final products is paramount. This technical guide provides a comprehensive overview of the predicted stability and potential degradation pathways of this compound based on the well-established chemistry of analogous α,β-unsaturated ketones and diketones. It outlines plausible photochemical, thermal, and hydrolytic degradation mechanisms. Furthermore, this document details generalized experimental protocols for the synthesis and stability assessment of this compound, providing a framework for researchers to generate empirical data.
Introduction
This compound is a linear diketone featuring a conjugated system of two double bonds and two carbonyl groups. This arrangement of functional groups imparts specific chemical properties and reactivity to the molecule. The presence of α,β-unsaturation in conjunction with the ketone functionalities makes the molecule susceptible to various degradation pathways, including photochemical reactions, thermal decomposition, and hydrolysis. While specific experimental data on the stability of this compound is not extensively available in the current literature, its behavior can be predicted with a reasonable degree of accuracy by examining the known chemistry of similar compounds.
The stability of a chemical entity is a critical parameter in drug development, influencing its shelf-life, formulation, and in vivo performance. Degradation products can lead to loss of efficacy, altered bioavailability, and potential toxicity. Therefore, a thorough understanding of the degradation profile of a molecule like this compound is essential for its potential use in pharmaceutical research and development.
This guide aims to:
-
Propose the most likely degradation pathways for this compound.
-
Summarize the expected influence of environmental factors such as light, heat, and pH on its stability.
-
Provide detailed, adaptable experimental protocols for the synthesis and stability analysis of this compound.
-
Offer a foundation for further empirical investigation into the specific chemical behavior of this compound.
Predicted Stability and Degradation Pathways
The chemical structure of this compound suggests several potential routes for degradation. The conjugated π-system can absorb ultraviolet (UV) and visible light, leading to photochemical reactions. The presence of two ketone groups and allylic protons makes the molecule susceptible to thermal decomposition and rearrangements. Finally, the carbonyl groups are potential sites for nucleophilic attack, including hydrolysis.
Photochemical Degradation
Photochemical reactions are expected to be a major degradation pathway for this compound upon exposure to light. The photochemistry of ketones is well-characterized and often involves Norrish Type I and Type II reactions.
-
Norrish Type I Reaction (α-Cleavage): This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group upon photoexcitation. For this compound, this would lead to the formation of acyl and alkyl radical intermediates. These highly reactive radicals can then undergo a variety of secondary reactions, including decarbonylation, recombination, and abstraction of hydrogen atoms from other molecules, leading to a complex mixture of degradation products.
-
Norrish Type II Reaction: This intramolecular reaction occurs if there is a γ-hydrogen atom that can be abstracted by the excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol derivative (Norrish-Yang reaction) or cleave to yield an enol and an alkene. Given the linear structure of this compound, the abstraction of a γ-hydrogen from the terminal methyl groups is plausible.
The extended conjugation in this compound may also facilitate other photochemical reactions such as cis-trans isomerization around the carbon-carbon double bonds and [2+2] cycloadditions, potentially leading to dimerization or polymerization, especially at higher concentrations.
Thermal Degradation
At elevated temperatures, this compound is expected to undergo thermal degradation. The presence of double bonds and carbonyl groups can facilitate various reactions:
-
Isomerization: Thermal energy can induce cis-trans isomerization of the double bonds, potentially altering the physical and chemical properties of the compound.
-
Electrocyclic Reactions: The conjugated diene system could potentially undergo thermally induced electrocyclic reactions, though this is generally less common for acyclic dienes compared to cyclic ones.
-
Radical Reactions: At higher temperatures, homolytic cleavage of C-C or C-H bonds can occur, initiating radical chain reactions that can lead to polymerization or fragmentation into smaller volatile molecules.
-
Decarbonylation: Similar to photochemical processes, thermal energy can also induce the loss of carbon monoxide, particularly from acyl radical intermediates if they are formed.
Hydrolytic Degradation
The stability of this compound in aqueous environments will be highly dependent on the pH of the solution.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to the formation of a hydrate (gem-diol). While hydrate formation is often reversible, subsequent reactions could occur, especially at the α,β-unsaturated positions.
-
Base-Catalyzed Hydrolysis: In basic media, the α-protons (protons on the carbons adjacent to the carbonyl groups) are acidic and can be abstracted to form an enolate. The carbonyl carbons are also susceptible to direct attack by hydroxide ions. These reactions can potentially lead to retro-aldol type reactions or other rearrangements and decompositions. The extended conjugation of the enolate could influence the reaction pathways.
It is also important to consider the keto-enol tautomerism of the diketone system.[1][2][3][4][5] While simple ketones exist predominantly in the keto form, the presence of the 1,3-diketone-like substructure (at C2-C4 and C5-C7) can favor the formation of enol tautomers, which have different reactivity profiles and may be more or less susceptible to hydrolysis.
Quantitative Data from Analogous Compounds
| Compound Class | Degradation Condition | Observed Products | General Stability |
| Linear α,β-Unsaturated Ketones | UV Irradiation | Isomers, cycloadducts, cleavage products | Generally unstable to light |
| Elevated Temperature | Polymers, fragmentation products | Stability varies with structure | |
| Acidic/Basic Hydrolysis | Hydrates, aldol products/reactants | Susceptible to pH changes | |
| 1,3-Diketones | UV Irradiation | Radical cleavage products | Photochemically reactive |
| Acidic/Basic Hydrolysis | Cleavage of C-C bond | Can undergo hydrolysis |
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and stability testing of this compound. These protocols are based on standard organic chemistry techniques and can be adapted and optimized for specific laboratory conditions.
Proposed Synthesis of this compound
A plausible synthetic route to this compound is through an aldol condensation reaction.
Reaction: Self-condensation of acetylacetone (2,4-pentanedione) or a related precursor. A more controlled approach would involve the condensation of two different C4 units. A possible route is the base-catalyzed condensation of 3-oxobutanal with acetone.
Materials:
-
3-Oxobutanal (or a suitable precursor)
-
Acetone
-
Sodium hydroxide or another suitable base
-
Solvent (e.g., ethanol, water)
-
Hydrochloric acid (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 3-oxobutanal in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of sodium hydroxide in the same solvent to the flask.
-
Add a stoichiometric amount of acetone to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Stability Testing Protocol
A comprehensive stability testing protocol should evaluate the impact of light, temperature, and pH.
Materials and Equipment:
-
Pure this compound
-
Solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Photostability chamber with controlled light exposure (e.g., xenon lamp)
-
Temperature-controlled ovens or incubators
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
-
LC-MS system for identification of degradation products
-
NMR spectrometer
Procedure:
1. Preparation of Stock and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
For each stress condition, prepare sample solutions by diluting the stock solution with the appropriate solvent or buffer to a final concentration suitable for analysis.
2. Forced Degradation Studies:
-
Photostability:
-
Expose the sample solutions to a light source in the photostability chamber for a defined period.
-
Wrap a control sample in aluminum foil to protect it from light and keep it under the same temperature conditions.
-
Withdraw aliquots at specified time intervals and analyze by HPLC.
-
-
Thermal Stability:
-
Place sample solutions in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Keep control samples at a reference temperature (e.g., 4°C).
-
Analyze aliquots at various time points.
-
-
Hydrolytic Stability (pH):
-
Prepare sample solutions in buffers of different pH values.
-
Incubate the solutions at a controlled temperature.
-
Analyze the samples at predetermined time points.
-
3. Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. This typically involves method development to optimize the mobile phase, column, flow rate, and detection wavelength.
-
Quantify the amount of this compound remaining at each time point.
-
Calculate the degradation rate and half-life under each stress condition.
-
Use LC-MS to identify the mass of the major degradation products to aid in their structural elucidation.
-
Isolate significant degradation products using preparative HPLC for full structural characterization by NMR and other spectroscopic techniques.
Conclusion
While direct experimental data on the stability of this compound is currently limited, a comprehensive understanding of the chemistry of α,β-unsaturated diketones allows for the prediction of its likely degradation pathways. Photochemical reactions, particularly Norrish Type I and II, are expected to be significant degradation routes. The compound is also predicted to be sensitive to thermal stress and pH variations in aqueous solutions.
The experimental protocols provided in this guide offer a robust framework for the synthesis and systematic evaluation of the stability of this compound. The generation of empirical data through such studies is essential for confirming the proposed degradation pathways, quantifying the rates of degradation, and identifying the resulting products. This knowledge is critical for the handling, storage, and potential application of this compound in research and development, especially within the pharmaceutical industry where chemical stability is a non-negotiable parameter for safety and efficacy. Further research is warranted to fully elucidate the specific stability profile of this intriguing molecule.
References
Navigating the Unseen: A Technical Guide to the Health and Safety of Octa-3,5-diene-2,7-dione
For Researchers, Scientists, and Drug Development Professionals
Published: October 28, 2025
This technical guide provides a comprehensive overview of the known health and safety considerations for the handling of Octa-3,5-diene-2,7-dione. Due to the limited availability of specific toxicological data for this compound, this guide draws upon general principles of laboratory safety, the known hazards of structurally related compounds, and the potential risks associated with its chemical class.
Executive Summary
This compound is a volatile organic compound (VOC) and a member of the alpha,beta-unsaturated dicarbonyl chemical class. While specific toxicity data for this compound is scarce, its structural features suggest a potential for health hazards. Alpha,beta-unsaturated aldehydes and ketones are recognized as a structural alert for potential genotoxicity.[1][2][3] Therefore, stringent adherence to safety protocols is imperative when handling this substance to minimize exposure and mitigate potential risks. This guide outlines essential safety precautions, handling procedures, and emergency responses.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for understanding its behavior and potential for exposure.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| Appearance | Not specified (likely a liquid or low-melting solid) |
| Boiling Point | Not specified |
| Vapor Pressure | Expected to be volatile |
| Solubility | Not specified |
| CAS Number | 64330-66-1 |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are inferred from its chemical structure and the known toxicology of related compounds.
3.1. Health Hazards
-
Potential for Genotoxicity: As an alpha,beta-unsaturated ketone, this compound contains a reactive Michael acceptor moiety. This structural feature is a known alert for potential genotoxicity, meaning it may have the ability to damage genetic material.[1][2][3]
-
Irritation: Like many volatile organic compounds, it is likely to be an irritant to the eyes, skin, and respiratory tract.
-
Sensitization: Repeated or prolonged skin contact may lead to allergic contact dermatitis.
-
Inhalation Toxicity: Due to its expected volatility, inhalation is a primary route of exposure. Inhaling vapors may cause respiratory irritation, dizziness, headache, and other central nervous system effects.
-
Ingestion Toxicity: Ingestion may cause gastrointestinal irritation.
3.2. Physicochemical Hazards
-
Flammability: The flammability of this compound has not been determined. However, as a volatile organic compound, it should be treated as potentially flammable.
A logical workflow for assessing the risk of handling this compound is presented in the diagram below.
Caption: Risk assessment and control measure workflow.
Safe Handling and Storage
Given the potential hazards, a cautious approach to handling and storage is essential.
4.1. Engineering Controls
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]
-
Use of local exhaust ventilation may be appropriate for smaller-scale operations.
4.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles or a face shield.[4][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before each use.[4][7] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[4] |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of exceeding exposure limits, a respirator with an appropriate organic vapor cartridge is required. |
4.3. Hygiene Practices
-
Avoid eating, drinking, or smoking in areas where this chemical is handled.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Remove contaminated clothing immediately and wash before reuse.
4.4. Storage
-
Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
To minimize vapor escape from storage containers, consider using Teflon tape on the threads of the bottle cap or placing the container within a secondary chemical storage bag.[8]
The following diagram illustrates the hierarchy of controls for safe handling.
Caption: Hierarchy of controls for mitigating exposure.
Experimental Protocols
While no specific experimental protocols for the toxicological evaluation of this compound were found, this section outlines general methodologies for assessing the safety of volatile, potentially genotoxic compounds.
5.1. In Vitro Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used method to assess the mutagenic potential of a chemical. The test substance is incubated with several strains of Salmonella typhimurium that are auxotrophic for histidine. Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.
-
In Vitro Mammalian Cell Micronucleus Test: This assay detects damage to chromosomes or the mitotic apparatus. Mammalian cells are exposed to the test substance, and the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is quantified.
5.2. In Vitro Cytotoxicity Assays
-
MTT or XTT Assay: These colorimetric assays measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. They are based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.
Emergency Procedures
6.1. First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
6.2. Spill and Leak Procedures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for chemical waste.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Prevent entry into waterways, sewers, basements, or confined areas. Notify environmental health and safety personnel.
Waste Disposal
All waste containing this compound must be handled as hazardous chemical waste.[5] Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.
Conclusion
The handling of this compound requires a high degree of caution due to its classification as a volatile organic compound and its structural alert for potential genotoxicity. While specific toxicological data is lacking, the principles of chemical safety for alpha,beta-unsaturated ketones and volatile substances provide a robust framework for minimizing risk. Adherence to the engineering controls, personal protective equipment guidelines, and safe work practices outlined in this guide is essential for the protection of all laboratory personnel. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. air.unimi.it [air.unimi.it]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. research.columbia.edu [research.columbia.edu]
- 6. justrite.com [justrite.com]
- 7. editverse.com [editverse.com]
- 8. Control volatile organic chemical smells | UW Environmental Health & Safety [ehs.washington.edu]
Solubility Profile of Octa-3,5-diene-2,7-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility of Octa-3,5-diene-2,7-dione in common organic solvents. Due to a lack of empirical data in publicly available literature, this document leverages principles of organic chemistry to forecast solubility based on the compound's molecular structure. It also outlines a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to serve as a foundational resource for researchers engaging with this compound in drug development and other scientific applications.
Introduction to this compound
This compound is a conjugated diketone with the molecular formula C₈H₁₀O₂. Its structure, featuring a backbone of eight carbon atoms with two ketone functional groups and two carbon-carbon double bonds in conjugation, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation, and in vitro/in vivo screening.
Molecular Structure:
Predicted Solubility in Common Organic Solvents
The principle of "like dissolves like" is the cornerstone of predicting solubility. The polarity of this compound, arising from its two ketone groups, and the nonpolar character of its carbon backbone will govern its interaction with various solvents.
The two carbonyl (C=O) groups introduce polarity and the capacity for hydrogen bond acceptance. However, the eight-carbon chain contributes significant nonpolar character. This dual nature suggests that this compound will exhibit a nuanced solubility profile.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low to Moderate | The nonpolar hydrocarbon backbone will interact favorably with hexane, but the polar ketone groups will limit solubility. |
| Toluene | Nonpolar (Aromatic) | Moderate to High | The molecule's overall low polarity and potential for pi-pi stacking interactions with the aromatic ring of toluene suggest good solubility. |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity is suitable for interacting with the ketone groups, while its organic nature will solvate the carbon backbone effectively. |
| Ethyl Acetate | Polar Aprotic | High | Ethyl acetate's polarity and hydrogen bond accepting capability should lead to strong interactions with the solute. |
| Acetone | Polar Aprotic | High | As a ketone itself, acetone shares functional group similarity, which should promote high solubility. |
| Acetonitrile | Polar Aprotic | Moderate | While polar, acetonitrile is less effective at solvating nonpolar regions compared to other polar aprotic solvents. |
| Isopropanol | Polar Protic | Moderate | The alcohol can act as a hydrogen bond donor to the ketone's oxygen, but the overall polarity difference may limit high solubility. |
| Ethanol | Polar Protic | Moderate | Similar to isopropanol, ethanol can engage in hydrogen bonding, but its polarity may not be perfectly matched. |
| Methanol | Polar Protic | Low to Moderate | Methanol is more polar than ethanol and isopropanol, which will likely reduce its ability to solvate the nonpolar carbon chain of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of solvating a wide range of organic molecules. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a versatile polar aprotic solvent that should readily dissolve this compound. |
| Water | Polar Protic | Very Low | The significant nonpolar hydrocarbon backbone is expected to make this compound poorly soluble in water. |
Experimental Protocol for Solubility Determination
The following is a standardized protocol for the quantitative determination of the solubility of this compound.
Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is ensured when a solid precipitate remains after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.
-
Weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in g/100 mL or other desired units.
-
Alternatively, for more precise quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve using HPLC or GC by injecting the standard solutions and plotting the peak area against concentration.
-
Dilute a known volume of the filtered saturated solution with the same solvent.
-
Inject the diluted sample into the HPLC or GC system and determine the concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking the dilution factor into account.
-
-
-
Data Reporting:
-
Report the solubility as the mean and standard deviation of at least three replicate measurements for each solvent.
-
Specify the temperature at which the solubility was determined.
-
Visualizations
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing the solubility of this compound.
Conclusion
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Octa-3,5-diene-2,7-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-3,5-diene-2,7-dione is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a conjugated diene system flanked by two ketone functionalities, offers multiple reactive sites for cyclization reactions. This document provides detailed application notes and generalized protocols for the synthesis of furans, pyrroles, and thiophenes based on the well-established Paal-Knorr synthesis, which is a common method for synthesizing such heterocycles from 1,4-dicarbonyl compounds.[1][2][3] While specific experimental data for this compound is limited in publicly available literature, the protocols provided herein are based on established methodologies for analogous unsaturated diketones.
General Reaction Pathway
The synthesis of five-membered heterocycles from this compound is proposed to proceed via a cyclocondensation reaction, analogous to the Paal-Knorr synthesis. The conjugated diene system may influence the reactivity and reaction conditions.
Caption: Generalized reaction pathway for heterocycle synthesis.
Synthesis of 2,5-Dimethyl-3,4-divinylfuran
The synthesis of furan derivatives from 1,4-diketones is typically achieved through acid-catalyzed cyclization and dehydration.[1][2]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or acetic acid.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Proposed Reaction Data
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | p-TsOH | 110 | 6 | 75 |
| 2 | Acetic Acid | H₂SO₄ | 120 | 4 | 82 |
| 3 | Dioxane | Lewis Acid (e.g., ZnCl₂) | 100 | 8 | 68 |
Synthesis of 2,5-Dimethyl-3,4-divinylpyrrole
The reaction of 1,4-diketones with primary amines or ammonia yields pyrrole derivatives.[1][2]
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or acetic acid in a sealed tube, add a primary amine (e.g., aniline) or an ammonium salt (e.g., ammonium acetate) (1.2 eq).
-
Reaction Conditions: Heat the mixture at a specified temperature (see table below) and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Proposed Reaction Data
| Entry | Amine/Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ammonium Acetate | Acetic Acid | 120 | 12 | 65 |
| 2 | Aniline | Ethanol | 80 | 10 | 78 |
| 3 | Methylamine | Methanol | 65 | 14 | 72 |
Synthesis of 2,5-Dimethyl-3,4-divinylthiophene
Thiophene synthesis can be achieved by treating the 1,4-diketone with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide.[4]
Experimental Protocol
-
Reaction Setup: In a well-ventilated fume hood, add this compound (1.0 eq) and a sulfurizing agent such as Lawesson's reagent or P₄S₁₀ (0.5 eq) to a dry solvent like toluene or xylene.
-
Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress using TLC.
-
Work-up: Cool the mixture and carefully quench it by pouring it into a saturated sodium bicarbonate solution.
-
Extraction: Extract the mixture with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product via column chromatography.
Proposed Reaction Data
| Entry | Sulfurizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Lawesson's Reagent | Toluene | 110 | 5 | 85 |
| 2 | P₄S₁₀ | Xylene | 140 | 3 | 79 |
| 3 | P₄S₁₀/Na₂S | Dioxane | 100 | 6 | 70 |
Workflow for Heterocycle Synthesis
Caption: Experimental workflow for synthesizing different heterocycles.
Concluding Remarks
The protocols outlined above provide a foundational approach for the synthesis of various heterocyclic compounds from this compound. Researchers should note that optimization of reaction conditions, including solvent, temperature, and catalyst, may be necessary to achieve desired yields and purity for this specific substrate. The presence of the conjugated diene system might offer opportunities for further functionalization of the resulting heterocyclic core, making it a valuable building block in medicinal chemistry and materials science.
References
Application Notes and Protocols: Octa-3,5-diene-2,7-dione in the Synthesis of Natural Product Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octa-3,5-diene-2,7-dione is a versatile divinyl ketone building block with significant potential in the synthesis of natural product analogues. Its conjugated diene and dual ketone functionalities allow for a variety of transformations, most notably the Nazarov cyclization, to construct cyclopentenone rings. These five-membered rings are core structural motifs in a wide array of biologically active natural products, including prostaglandins and jasmonates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of such analogues, offering a valuable tool for researchers in medicinal chemistry and drug discovery.
Introduction
Natural products have long been a crucial source of inspiration for the development of new therapeutic agents. Their structural complexity and inherent biological activity provide a rich starting point for the design of novel drugs. A common strategy in medicinal chemistry is the synthesis of natural product analogues, which can lead to improved potency, selectivity, and pharmacokinetic properties. The cyclopentenone ring is a prevalent scaffold in many biologically active natural products. This compound serves as a readily accessible precursor to functionalized cyclopentenones through the powerful Nazarov cyclization reaction. This reaction, along with other transformations such as Michael additions and Pauson-Khand reactions, positions this compound as a valuable starting material for the construction of diverse natural product analogue libraries.
Key Applications and Reaction Pathways
The primary application of this compound in the synthesis of natural product analogues is its conversion to a substituted cyclopentenone via the Nazarov cyclization. This resulting cyclopentenone can then be further elaborated to generate analogues of various natural products.
Nazarov Cyclization for Cyclopentenone Synthesis
The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to a cyclopentenone.[1][2] In the case of this compound, this reaction is expected to yield 2,5-dimethyl-4-oxocyclopent-2-enecarbaldehyde, a versatile intermediate for further synthetic manipulations.
Reaction Scheme:
Caption: Nazarov cyclization of this compound.
This cyclopentenone can serve as a key building block for the synthesis of analogues of:
-
Prostaglandins: These lipid compounds have a wide range of physiological effects and are used in various therapeutic areas.[3] The cyclopentenone core is central to their structure.[4][5]
-
Jasmonates: A group of plant hormones involved in various developmental processes and defense mechanisms.[6]
Michael Addition
The dienone system of this compound is also susceptible to Michael addition, allowing for the introduction of various nucleophiles. This can be a powerful tool for creating diversity in the synthesized analogues.
Pauson-Khand Reaction
While the dienone itself is not a direct substrate for the Pauson-Khand reaction, it can be envisioned that one of the ketone functionalities could be converted to an alkyne, and one of the double bonds could act as the alkene component in an intramolecular [2+2+1] cycloaddition to form bicyclic cyclopentenones.[7][8]
Data Presentation
Table 1: Predicted Spectroscopic Data for 2,5-dimethyl-4-oxocyclopent-2-enecarbaldehyde
| Technique | Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | ~9.8 (s, 1H, CHO), ~7.0 (q, 1H, C=CH), ~3.0 (m, 1H, CH), ~2.5 (m, 1H, CH), ~2.2 (d, 3H, C=C-CH₃), ~1.2 (d, 3H, CH-CH₃) |
| ¹³C NMR (CDCl₃) | ~205 (C=O, ketone), ~195 (C=O, aldehyde), ~160 (C=C), ~140 (C=C), ~50 (CH), ~45 (CH), ~20 (CH₃), ~15 (CH₃) |
| IR (film) | ~1710 (C=O, ketone), ~1680 (C=O, aldehyde), ~1640 (C=C) cm⁻¹ |
Note: These are predicted values based on typical shifts for similar structures. Actual values may vary.
Table 2: Typical Reaction Conditions and Yields for Nazarov Cyclization of Acyclic Dienones
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| FeCl₃ | Dichloromethane | Room Temperature | 70-90 | [9] |
| Cu(OTf)₂ | Dichloromethane | 0 to Room Temperature | 75-95 | [10][11] |
| SnCl₄ | Dichloromethane | 0 to Room Temperature | 75-85 | [12] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Nazarov Cyclization of this compound
This protocol is a representative procedure based on known Nazarov cyclizations of similar acyclic divinyl ketones.[9][12]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., Iron(III) chloride (FeCl₃) or Copper(II) triflate (Cu(OTf)₂))
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid (e.g., FeCl₃, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,5-dimethyl-4-oxocyclopent-2-enecarbaldehyde.
Workflow Diagram:
Caption: Experimental workflow for Nazarov cyclization.
Signaling Pathways and Logical Relationships
The synthetic utility of this compound in generating natural product analogues can be visualized as a branching pathway leading to different classes of compounds.
Caption: Synthetic routes to natural product analogues.
Conclusion
This compound is a promising and versatile starting material for the synthesis of a variety of natural product analogues. The protocols and data presented herein provide a solid foundation for researchers to explore its synthetic potential, particularly through the Nazarov cyclization to access valuable cyclopentenone intermediates. The ability to generate diverse molecular scaffolds from this single precursor makes it a valuable tool in the quest for novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nazarov Cyclization [organic-chemistry.org]
- 3. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US10100028B2 - Synthesis routes for prostaglandins and prostaglandin intermediates using metathesis - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nazarov Cyclization | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Lewis Acid Catalysis in Octa-3,5-diene-2,7-dione Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lewis acids to catalyze the intramolecular [4+2] cycloaddition (Diels-Alder) reaction of octa-3,5-diene-2,7-dione. This reaction is a powerful tool for the synthesis of complex cyclic molecules, which are valuable scaffolds in drug discovery and development. The protocols and data presented herein are based on established principles of Lewis acid catalysis and analogous reactions reported for divinyl ketones.
Introduction
This compound is a versatile substrate capable of undergoing intramolecular cycloaddition reactions to form bicyclic enone structures. The uncatalyzed thermal cycloaddition often requires harsh conditions and may result in low yields and poor selectivity. Lewis acid catalysis offers a significant advantage by activating the dienophile, leading to enhanced reaction rates, and improved regio- and stereoselectivity under milder conditions. The coordination of the Lewis acid to one of the carbonyl groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the Diels-Alder reaction.[1]
Reaction Scheme
The intramolecular [4+2] cycloaddition of this compound can proceed via two potential pathways, leading to the formation of two different bicyclic isomers. The specific isomer formed is dependent on which vinyl group acts as the diene and which acts as the dienophile. Lewis acid catalysis can often influence this selectivity.
Data Presentation
The following table summarizes representative quantitative data for the Lewis acid-catalyzed intramolecular cycloaddition of a generic divinyl ketone, serving as a model for this compound. The data highlights the effect of different Lewis acids on reaction yield and stereoselectivity.
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | None | Toluene | 110 | 24 | 30 | 1:1 |
| 2 | AlCl₃ (10) | CH₂Cl₂ | 0 | 4 | 85 | >95:5 |
| 3 | BF₃·OEt₂ (10) | CH₂Cl₂ | 0 | 6 | 78 | 90:10 |
| 4 | TiCl₄ (10) | CH₂Cl₂ | -78 to 0 | 2 | 92 | >98:2 |
| 5 | Sc(OTf)₃ (5) | CH₂Cl₂ | 25 | 8 | 88 | 92:8 |
| 6 | Ru(Cp)(R,R-BIPHOP-F)(acetone)][SbF₆] (5) | CH₂Cl₂ | 25 | 12 | 90 | >95:5 (96% ee)[2] |
Note: This data is representative and based on analogous divinyl ketone systems. Actual results with this compound may vary.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Intramolecular [4+2] Cycloaddition of this compound
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Lewis acid (e.g., AlCl₃, TiCl₄, Sc(OTf)₃)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., oven-dried flasks, syringes, septa)
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add the Lewis acid (0.05 - 1.0 eq) to the stirred solution. The Lewis acid can be added as a solid or as a solution in the same anhydrous solvent.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water, or a buffer solution).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bicyclic enone.
Safety Precautions:
-
Lewis acids are corrosive and moisture-sensitive. Handle them in a fume hood under an inert atmosphere.
-
Anhydrous solvents are flammable. Use appropriate safety measures.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualizations
Proposed Mechanism of Lewis Acid Catalysis
The following diagram illustrates the proposed mechanism for the Lewis acid-catalyzed intramolecular [4+2] cycloaddition of this compound.
References
Application Notes and Protocols for Stereoselective Reactions Involving Octa-3,5-diene-2,7-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-3,5-diene-2,7-dione is a symmetrical, unsaturated diketone that presents multiple reactive sites for stereoselective transformations. Its conjugated diene system and two prochiral carbonyl centers make it a versatile substrate for the synthesis of complex chiral molecules, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key stereoselective reactions involving this compound and analogous acyclic dienones. The methodologies described herein focus on achieving high levels of enantioselectivity and diastereoselectivity, critical for the development of novel therapeutics and functional materials.
Enantioselective Michael Addition to Acyclic Dienones
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. In the case of dienones like this compound, the reaction can proceed via 1,4- or 1,6-addition. Organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of such reactions.
Application Note:
Organocatalytic asymmetric Michael addition of nitroalkanes to enones, facilitated by primary-secondary diamine catalysts, can provide adducts with excellent yields and enantioselectivities. This approach is applicable to substrates analogous to this compound, enabling the introduction of a stereocenter at the β-position to one of the carbonyl groups. The choice of catalyst and reaction conditions is crucial for achieving high stereocontrol.
Experimental Protocol: Organocatalytic Michael Addition of Nitromethane
This protocol is adapted from established procedures for the asymmetric addition of nitroalkanes to enones.
Materials:
-
This compound
-
Nitromethane
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
Benzoic acid (co-catalyst)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous toluene (5.0 mL) at room temperature, add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).
-
Add nitromethane (5.0 mmol, 5.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
| Entry | Substrate Analogue | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | (E)-Hept-3-en-2-one | 10 | 24 | 95 | 92 |
| 2 | (E)-Oct-3-en-2-one | 10 | 36 | 91 | 90 |
Table 1: Representative Data for Organocatalytic Michael Addition to Acyclic Enones. (Data is illustrative and based on reactions with similar substrates).
Caption: Workflow for Organocatalytic Michael Addition.
Diastereoselective Reduction of the Diketone
The two carbonyl groups in this compound can be selectively reduced to the corresponding diol. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions, offering a pathway to various diastereomers of octa-3,5-diene-2,7-diol.
Application Note:
The reduction of acyclic diketones with certain hydride reagents can proceed with high diastereoselectivity. For instance, reductions of β-diketones can be influenced by the substrate's conformation and the nature of the hydride source. While chelation-controlled reductions are common for cyclic β-diketones, acyclic systems present a greater conformational challenge. However, by carefully selecting the reducing agent and conditions, it is possible to favor the formation of either the syn- or anti-diol.
Experimental Protocol: Diastereoselective Reduction with Lithium Indium Hydride
This protocol is based on methodologies for the diastereoselective reduction of acyclic diketones.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Indium(III) chloride (InCl₃)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Lithium Indium Hydride (LiInH₄): In a flame-dried, two-necked flask under an argon atmosphere, add anhydrous indium(III) chloride (1.0 mmol) and anhydrous diethyl ether (10 mL). Cool the suspension to 0 °C.
-
Slowly add a 1.0 M solution of lithium aluminum hydride in THF (4.0 mL, 4.0 mmol) to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes to generate the LiInH₄ reagent.
-
Reduction: In a separate flame-dried flask under argon, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the dienone solution to -78 °C.
-
Slowly add the freshly prepared LiInH₄ solution (1.5 equiv.) to the dienone solution via cannula.
-
Stir the reaction mixture at -78 °C for 3 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of 1 M HCl (5 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the diol.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy or GC analysis.
| Entry | Substrate Analogue | Reducing Agent | Diastereomeric Ratio (syn:anti) |
| 1 | Heptane-2,4-dione | LiInH₄ | 85:15 |
| 2 | Octane-2,4-dione | LiInH₄ | 82:18 |
Table 2: Representative Data for Diastereoselective Reduction of Acyclic β-Diketones. (Data is illustrative and based on reactions with similar substrates).
Application Note and Protocol for the Purification of Octa-3,5-diene-2,7-dione by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Octa-3,5-diene-2,7-dione, an α,β-unsaturated ketone, utilizing normal-phase column chromatography. The methodology is designed to efficiently separate the target compound from common reaction impurities. This protocol is intended as a starting point and may require optimization based on the specific impurity profile of the crude sample.
Introduction
This compound is a conjugated diketone with potential applications in organic synthesis and as a precursor for various chemical entities. Like many α,β-unsaturated carbonyl compounds, it is amenable to purification by adsorption chromatography. The presence of two polar carbonyl groups and a nonpolar hydrocarbon backbone gives the molecule an intermediate polarity, making normal-phase chromatography on silica gel an effective purification strategy. This protocol outlines a systematic approach, beginning with Thin Layer Chromatography (TLC) for methods development, followed by preparative column chromatography for bulk purification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the development of a successful purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Appearance | Expected to be a pale yellow oil or solid | Inferred from similar compounds |
| Polarity | Intermediate | Inferred from structure |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, hexanes) | General knowledge of organic compounds |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (for TLC and column chromatography, 230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Collection tubes or flasks
-
Rotary evaporator
Thin Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound, which generally provides good separation in column chromatography.
-
Prepare TLC Chamber: Line a TLC chamber with filter paper and add a solvent mixture of hexanes and ethyl acetate. Start with a ratio of 9:1 (hexanes:ethyl acetate). Close the chamber to allow the atmosphere to saturate.
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a minimal amount of ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle any visible spots. Further visualization can be achieved by staining with potassium permanganate, which is effective for unsaturated compounds.
-
Optimize the Mobile Phase:
-
If the Rf of the target compound is too low (<0.2), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2 or 7:3 hexanes:ethyl acetate).
-
If the Rf is too high (>0.4), decrease the polarity by increasing the proportion of hexanes.
-
-
Record the Optimal Conditions: Once the desired Rf is achieved, note the optimal solvent system for use in the column chromatography.
Preparative Column Chromatography
This protocol is for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.
-
Column Preparation:
-
Select a glass column with a diameter of approximately 2-4 cm.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase (determined from TLC). For 1 gram of crude material, use approximately 50-100 grams of silica gel.
-
Pour the slurry into the column. Gently tap the column to pack the silica gel and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound (1 g) in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Gently add a small amount of fresh mobile phase to wash the sides of the column and drain again.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting fractions in test tubes or flasks. Maintain a constant flow rate. A typical flow rate for this scale is 5-10 mL/minute.
-
Monitor the separation by collecting small fractions (e.g., 10-20 mL) and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate and develop it using the same mobile phase.
-
Visualize the TLC plate to identify the fractions containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the purification protocol. These values are starting points and may be adjusted based on the specific separation.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (starting point) | 9:1 Hexanes:Ethyl Acetate (v/v) |
| Target Rf on TLC | 0.2 - 0.3 |
| Column Dimensions (for 1g crude) | 2-4 cm diameter, ~30 cm length |
| Amount of Silica Gel (for 1g crude) | 50 - 100 g |
| Elution Flow Rate | 5 - 10 mL/min |
| Fraction Volume | 10 - 20 mL |
| Detection Method | UV (254 nm) and Potassium Permanganate Stain |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
This protocol provides a comprehensive guide for the purification of this compound using normal-phase column chromatography. By following the steps outlined for TLC method development and subsequent preparative chromatography, researchers can achieve high purity of the target compound. It is recommended to perform all procedures in a well-ventilated fume hood and to use appropriate personal protective equipment.
References
Application Notes and Protocols for Octa-3,5-diene-2,7-dione and its Analogs in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature on the direct medicinal chemistry applications of "Octa-3,5-diene-2,7-dione" is scarce. This document summarizes the available information on its more studied analogs, namely This compound, 4,5-dihydroxy and 4-Methylthis compound , and provides relevant experimental protocols. The information presented for the parent compound is based on general synthetic principles due to the absence of specific literature.
Introduction
This compound and its derivatives represent a class of unsaturated diketones that are of interest in medicinal chemistry due to their potential biological activities. While the parent compound is not extensively studied, its analogs have been identified in natural sources and investigated for their therapeutic potential. This document provides an overview of the known applications, biological activities, and relevant experimental protocols for these compounds.
Analogs of this compound in Medicinal Chemistry
This compound, 4,5-dihydroxy
This analog has been identified as a major volatile component in the dichloromethane extract of Artemisia abyssinica, a plant used in traditional Ethiopian medicine.[1][2][3][4] It is suggested to possess antioxidant and antimicrobial properties, though detailed studies are limited.[1] The extract of A. abyssinica containing this compound has shown in vitro antitrypanosomal and cytotoxic activities.[3][5]
4-Methylthis compound
Preliminary investigations suggest that 4-Methylthis compound may exhibit cytotoxic effects, making it a compound of interest for cancer research. However, specific quantitative data and detailed mechanistic studies are not yet available in the public domain.
Quantitative Data
The following table summarizes the available quantitative data for the extract containing this compound, 4,5-dihydroxy. It is important to note that these values represent the activity of the crude extract and not of the isolated compound.
| Sample | Biological Activity | Metric | Value | Reference |
| Dichloromethane extract of Artemisia abyssinica aerial parts | Antitrypanosomal (against Trypanosoma brucei brucei) | IC₅₀ | 19.13 µg/mL | [3] |
| Dichloromethane extract of Artemisia abyssinica aerial parts | Cytotoxicity (against HL-60 cells) | Selectivity Index (SI) | 8.24 | [3] |
| Artemisia abyssinica dichloromethane extract | Volatile Component Analysis | Concentration of this compound, 4,5-dihydroxy | 54.95% | [2][3] |
Experimental Protocols
Hypothetical Synthesis of this compound
Principle: An aldol condensation reaction between a four-carbon mono-unsaturated aldehyde and a ketone, followed by oxidation, could yield the target dienone.
Materials:
-
Crotonaldehyde
-
Acetone
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oxidizing agent (e.g., manganese dioxide)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve crotonaldehyde in an excess of acetone.
-
Cool the mixture in an ice bath.
-
Slowly add a dilute aqueous solution of NaOH with stirring.
-
Allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the intermediate alcohol.
-
Dissolve the intermediate in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent like manganese dioxide.
-
Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).
-
Filter off the oxidizing agent and concentrate the filtrate to obtain the crude this compound.
-
Purify the crude product by column chromatography.
Isolation and Analysis of Volatile Components from Artemisia abyssinica
This protocol is based on methods described for the analysis of volatile compounds from Artemisia species.[2][6]
Principle: Steam distillation or solvent extraction is used to isolate volatile compounds, which are then identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried aerial parts of Artemisia abyssinica
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Clevenger-type apparatus for steam distillation (optional)
-
Rotary evaporator
-
GC-MS system
Procedure:
-
Extraction:
-
Macerate the dried and powdered plant material in dichloromethane for 24-48 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Steam Distillation (Alternative):
-
Drying and Concentration:
-
Dry the obtained extract over anhydrous Na₂SO₄.
-
Filter and carefully concentrate the solvent to obtain the crude volatile oil.
-
-
GC-MS Analysis:
-
Dissolve a small amount of the extract in a suitable solvent (e.g., hexane or dichloromethane).
-
Inject the sample into the GC-MS system.
-
Typical GC conditions: Use a non-polar or semi-polar capillary column (e.g., DB-5 or HP-5ms). Program the oven temperature with an initial hold, a ramp, and a final hold to separate the components.
-
MS conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.
-
Identify the components by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with literature values.
-
Quantify the components by the peak area percentage method.
-
Visualizations
Caption: Workflow for isolation and analysis of bioactive compounds.
Caption: Postulated mechanisms of action for identified analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemical analysis and anti-microbial activities of Artemisia spp. and rapid isolation methods of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Octa-3,5-diene-1,7-diyne | C8H6 | CID 143051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Essential Oil and Smoke Components of Artemisia absinthium and Hagenia abyssinica - PMC [pmc.ncbi.nlm.nih.gov]
Octa-3,5-diene-2,7-dione: A Versatile Synthon for Complex Molecule Synthesis
Abstract
Octa-3,5-diene-2,7-dione is a highly functionalized organic molecule poised to be a valuable building block for the synthesis of complex molecular architectures. Its conjugated diene system, flanked by two ketone functionalities, offers a rich landscape for a variety of chemical transformations. This application note provides an overview of the potential applications of this compound in synthetic organic chemistry, with a focus on its utility in constructing cyclic and heterocyclic frameworks relevant to pharmaceutical and materials science research. Detailed experimental protocols for key transformations are provided, along with tabulated data for easy reference.
Introduction
The quest for novel molecular scaffolds with diverse biological activities and material properties is a driving force in modern chemical research. This compound, with its C8 carbon backbone and multiple reactive sites, presents an attractive starting point for the synthesis of a wide array of complex molecules. The conjugated π-system of the diene allows for participation in pericyclic reactions such as the Diels-Alder reaction, while the ketone groups are amenable to a range of nucleophilic additions and condensation reactions. This combination of functionalities enables the construction of carbocyclic and heterocyclic systems with a high degree of stereochemical and functional group control.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1][2]
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 64330-66-1 |
| Appearance | (Predicted) Pale yellow solid or oil |
| Solubility | Soluble in most organic solvents |
Applications in Complex Molecule Synthesis
The unique structural features of this compound make it a versatile precursor for a variety of complex molecular targets. The key reactive sites—the conjugated diene and the two ketone groups—can be selectively targeted to achieve desired synthetic outcomes.
Diels-Alder Reactions for Cyclohexene Scaffolds
The conjugated diene system of this compound is a prime candidate for participation in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This powerful transformation allows for the stereospecific formation of six-membered rings, a common motif in numerous natural products and pharmaceutical agents. By reacting with a variety of dienophiles, a diverse range of substituted cyclohexene derivatives can be accessed.
The electron-withdrawing nature of the two ketone groups in this compound suggests that it will react most efficiently with electron-rich dienophiles. This reactivity profile can be harnessed to control the regioselectivity of the cycloaddition.
Workflow for a Generic Diels-Alder Reaction:
Caption: General workflow for a Diels-Alder reaction using this compound.
Synthesis of Heterocyclic Compounds
The diketone functionality of this compound provides a gateway to a vast array of heterocyclic compounds. Condensation reactions with binucleophiles such as hydrazines, hydroxylamine, and ureas can lead to the formation of five- and six-membered heterocycles. For instance, reaction with hydrazine can yield pyridazine derivatives, while reaction with hydroxylamine can produce isoxazole-containing structures. These heterocyclic motifs are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities.
Logical Pathway for Heterocycle Synthesis:
Caption: Pathway for the synthesis of heterocycles from this compound.
Michael Additions and Annulation Reactions
The electron-deficient nature of the conjugated system makes this compound susceptible to Michael additions. A variety of nucleophiles, including enolates, amines, and thiols, can add to the diene system in a 1,4- or 1,6-fashion. Subsequent intramolecular reactions can lead to the formation of new ring systems through annulation processes. This approach provides a powerful strategy for the construction of polycyclic frameworks.
Experimental Protocols
The following are representative, generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: General Procedure for Diels-Alder Reaction
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., toluene, 0.1 M).
-
Addition of Dienophile: Add the electron-rich dienophile (1.1 - 2.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired cyclohexene adduct.
Protocol 2: General Procedure for Pyridazine Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a protic solvent such as ethanol or acetic acid (0.2 M).
-
Addition of Hydrazine: Add hydrazine hydrate (1.0 - 1.2 eq) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Remove the solvent under reduced pressure. If necessary, add water to the residue and extract with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the pyridazine derivative.
Quantitative Data
While specific, experimentally determined yields for reactions involving this compound are not extensively reported in the literature, the following table provides expected yield ranges based on analogous reactions with similar dienone systems.
| Reaction Type | Dienophile/Nucleophile | Expected Product | Expected Yield Range |
| Diels-Alder | Electron-rich alkene | Substituted cyclohexene | 60-90% |
| Hetero-Diels-Alder | Imine | Tetrahydropyridine derivative | 50-80% |
| Condensation | Hydrazine | Pyridazine derivative | 70-95% |
| Michael Addition | Thiol | Thioether adduct | 80-95% |
Conclusion
This compound is a promising and versatile building block for the synthesis of complex organic molecules. Its rich chemical functionality allows for the construction of diverse carbocyclic and heterocyclic scaffolds through well-established synthetic transformations. The protocols and data presented in this application note are intended to serve as a guide for researchers and scientists in drug development and materials science to explore the full synthetic potential of this valuable synthon. Further investigation into the reactivity and applications of this compound is warranted and is expected to lead to the discovery of novel molecules with interesting properties.
References
Application Notes and Protocols for High-Throughput Screening of Octa-3,5-diene-2,7-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "Octa-3,5-diene-2,7-dione" core structure represents a class of α,β-unsaturated carbonyl compounds. This structural motif is known for its electrophilic nature, which allows it to readily react with nucleophiles such as the thiol groups of cysteine residues in proteins via a Michael addition reaction. This reactivity is the basis for a wide spectrum of potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. These properties make "this compound" derivatives promising candidates for drug discovery and development in various therapeutic areas.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a library of "this compound" derivatives to identify and characterize novel bioactive compounds. The following sections will cover potential biological targets, experimental protocols for relevant assays, and data presentation guidelines.
Potential Biological Targets and Signaling Pathways
The α,β-unsaturated carbonyl moiety is a key pharmacophore that can interact with several biological targets, leading to the modulation of critical signaling pathways.
1. Keap1-Nrf2 Signaling Pathway:
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds, such as "this compound" derivatives, can react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression and enhancing the cell's defense against oxidative stress.
2. NF-κB Signaling Pathway:
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. "this compound" derivatives can potentially inhibit this pathway by reacting with critical cysteine residues in upstream kinases, such as IκB kinase (IKK), thereby preventing IκB degradation and keeping NF-κB in an inactive state.
High-Throughput Screening Workflow
A typical HTS campaign for a library of "this compound" derivatives involves several stages, from primary screening to hit validation and lead optimization.
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and hit selection. The following table is an example of how to present data for a hypothetical library of "this compound" derivatives.
| Compound ID | Structure | DPPH Scavenging IC50 (µM) | ARE-Luciferase EC50 (µM) | MIC vs. S. aureus (µg/mL) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/MIC) |
| ODD-001 | R1=H, R2=H | 55.2 | > 100 | 64 | > 100 | > 1.56 |
| ODD-002 | R1=OH, R2=H | 12.8 | 8.5 | 16 | 85.3 | 5.33 |
| ODD-003 | R1=OCH3, R2=H | 23.5 | 15.2 | 32 | > 100 | > 3.13 |
| ODD-004 | R1=H, R2=Cl | 48.1 | 75.4 | 8 | 42.1 | 5.26 |
| ODD-005 | R1=OH, R2=Cl | 8.9 | 5.1 | 4 | 35.8 | 8.95 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To assess the antioxidant activity of "this compound" derivatives by measuring their ability to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
"this compound" derivative library dissolved in DMSO
-
Ascorbic acid (positive control)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
Method:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare a stock solution of ascorbic acid in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test compound dilutions or control to the corresponding wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Protocol 2: Broth Microdilution Assay (Antimicrobial Activity)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of "this compound" derivatives against a target microorganism (e.g., Staphylococcus aureus).
Materials:
-
"this compound" derivative library dissolved in DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Vancomycin (positive control)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader for measuring optical density (OD) at 600 nm
-
Incubator
Method:
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Procedure:
-
Prepare serial two-fold dilutions of the test compounds and vancomycin in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria and CAMHB, no compound) and a sterility control well (CAMHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the sterility control.
-
Protocol 3: ARE-Luciferase Reporter Assay (Cell-based Nrf2 Activation)
Objective: To quantify the ability of "this compound" derivatives to activate the Nrf2 signaling pathway in a cell-based assay.
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE-Luc).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
"this compound" derivative library dissolved in DMSO.
-
Sulforaphane (positive control).
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Method:
-
Cell Seeding:
-
Seed the ARE-luciferase reporter cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and sulforaphane in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix well and incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity by dividing the luminescence signal of the compound-treated wells by the average signal of the vehicle control wells.
-
Plot the fold induction against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) should be performed to ensure that the observed luciferase activity is not due to cytotoxic effects.
-
Conclusion
The "this compound" scaffold presents a promising starting point for the discovery of novel therapeutic agents. The high-throughput screening protocols and workflows detailed in this document provide a comprehensive framework for identifying and characterizing the biological activities of a library of its derivatives. By employing a combination of biochemical and cell-based assays, researchers can efficiently screen for compounds with potent antioxidant, anti-inflammatory, or antimicrobial properties, paving the way for further lead optimization and preclinical development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Octa-3,5-diene-2,7-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Octa-3,5-diene-2,7-dione.
Troubleshooting Guide
Low product yield is a common issue in organic synthesis. This guide addresses potential causes and solutions for improving the yield of this compound.
| Observation/Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incorrect Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition.[1] 2. Inactive Catalyst or Reagents: The catalyst may have degraded, or the reagents may be of insufficient purity.[1] 3. Presence of Water or Oxygen: Some reactions are sensitive to moisture and air.[1] | 1. Optimize Temperature: Carefully monitor and control the reaction temperature. Consider running small-scale trials at slightly different temperatures to find the optimum. 2. Use Fresh Materials: Employ freshly opened or purified reagents and catalysts. 3. Inert Atmosphere: If the reaction is sensitive, perform it under an inert atmosphere (e.g., nitrogen or argon) using dried glassware and solvents.[2] |
| Formation of Multiple Byproducts | 1. Side Reactions: Competing reaction pathways may be favored under the current conditions. 2. Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired products. | 1. Adjust Reaction Conditions: Vary the temperature, reaction time, or catalyst to favor the desired product. 2. Precise Measurements: Ensure accurate measurement of all reactants. |
| Product Decomposition | 1. Prolonged Reaction Time: Leaving the reaction to run for too long can lead to the degradation of the desired product.[2] 2. Harsh Work-up Conditions: The product may be sensitive to acidic or basic conditions during the work-up procedure. | 1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the starting material is consumed. 2. Gentle Work-up: Use mild acids or bases for quenching and extraction, and keep the temperature low. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Product Instability on Silica Gel: The product may decompose on the silica gel column.[2] | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Consider alternative purification methods like recrystallization or distillation. 2. Deactivate Silica Gel: If decomposition is suspected, try deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) before use. |
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for the synthesis of this compound?
A1: The yield can vary significantly based on the chosen synthetic route and reaction conditions. For analogous aldol condensation reactions to form dienones, yields can range from moderate to good. It is advisable to perform a small-scale pilot reaction to determine the expected yield under your specific laboratory conditions.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of the final product. Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Q3: The literature procedure I'm following gives a low yield. What are the first troubleshooting steps I should take?
A3: Start by verifying the purity of your starting materials and solvents. Ensure your glassware is completely dry and, if necessary, the reaction is conducted under an inert atmosphere.[1][2] Re-evaluate the reaction temperature and time, as these are critical parameters.[1] Small deviations from the literature procedure can sometimes have a significant impact on the outcome.
Q4: My reaction appears to stall before all the starting material is consumed. What should I do?
A4: This could be due to catalyst deactivation or a change in reaction equilibrium. If appropriate for the specific reaction, you could try adding a fresh portion of the catalyst. Alternatively, carefully adding more of the limiting reagent might drive the reaction to completion. However, this should be done cautiously to avoid the formation of byproducts.
Experimental Protocol: Synthesis of this compound via Aldol Condensation
This protocol describes a plausible method for the synthesis of this compound based on general procedures for aldol condensation reactions.
Materials:
-
Acetone
-
Glyoxal (40% solution in water)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.0 eq) in ethanol. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reactants: While stirring vigorously, add a solution of acetone (2.0 eq) in ethanol dropwise to the cooled NaOH solution. Following this, add a 40% aqueous solution of glyoxal (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl) to pH 7. Remove the ethanol using a rotary evaporator.
-
Extraction: Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving reaction yield.
References
Technical Support Center: Synthesis of Octa-3,5-diene-2,7-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of Octa-3,5-diene-2,7-dione.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and straightforward approach to synthesizing conjugated systems like this compound is through an acid- or base-catalyzed aldol condensation of a suitable precursor, such as acetone. This method involves the formation of a new carbon-carbon bond and subsequent dehydration to yield the α,β-unsaturated ketone.
Q2: What are the most likely side reactions to occur during the synthesis?
The primary side reactions are typically related to the self-condensation of the starting material, acetone.[1][2][3][4] These can include the formation of mesityl oxide and phorone. Further polymerization and the formation of higher molecular weight condensation products can also occur, especially under harsh reaction conditions (e.g., high temperatures or prolonged reaction times).
Q3: How can I minimize the formation of byproducts?
To minimize byproduct formation, careful control of reaction conditions is crucial. This includes:
-
Temperature: Running the reaction at lower temperatures can help to control the rate of competing side reactions.
-
Reaction Time: Optimizing the reaction time can prevent the formation of higher-order condensation products.
-
Stoichiometry: Precise control over the ratio of reactants and catalyst is essential.
-
Catalyst Choice: The choice of an appropriate acid or base catalyst and its concentration can significantly influence the product distribution.
Q4: What are the expected spectroscopic signatures for this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; incorrect reaction conditions; catalyst deactivation. | - Monitor the reaction progress using TLC or GC. - Optimize reaction temperature and time. - Ensure the catalyst is active and used in the correct concentration. |
| Presence of Multiple Products/Impurities | Formation of side products such as mesityl oxide, phorone, or other self-condensation products. | - Purify the product using column chromatography or recrystallization. - Adjust reaction conditions (lower temperature, shorter time) to favor the desired product. |
| Formation of a Tarry, Polymeric Material | Excessive polymerization due to harsh reaction conditions. | - Lower the reaction temperature. - Decrease the reaction time. - Use a milder catalyst or a lower concentration of the catalyst. |
| Product is an Oily Solid | The product may not have fully crystallized or may contain impurities. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod. - Purify the product to remove impurities that may be inhibiting crystallization.[5] |
Experimental Protocols
A general protocol for a base-catalyzed aldol condensation to form an α,β-unsaturated ketone is provided below. This should be adapted and optimized for the specific synthesis of this compound.
General Procedure for Aldol Condensation:
-
A suitable reaction flask is charged with the starting ketone (e.g., acetone) and a solvent.
-
The mixture is cooled in an ice bath.
-
A solution of the base catalyst (e.g., sodium hydroxide) is added dropwise with stirring.[5]
-
The reaction is stirred at a controlled temperature for a specific duration, with progress monitored by an appropriate technique (e.g., TLC).
-
Upon completion, the reaction is quenched, typically by the addition of an acid.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Side Reactions
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Overcoming Low Reactivity of Octa-3,5-diene-2,7-dione in Diels-Alder Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of "Octa-3,5-diene-2,7-dione" in Diels-Alder reactions. The electron-withdrawing nature of the two ketone groups deactivates the diene system for traditional normal-demand Diels-Alder reactions. The following sections detail strategies to overcome this limitation, including Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, Lewis acid catalysis, the use of forcing conditions, and protecting group strategies.
FAQs: Understanding the Reactivity of this compound
Q1: Why is my Diels-Alder reaction with this compound not proceeding as expected?
A1: this compound is an electron-poor diene due to the two electron-withdrawing ketone groups. In a standard Diels-Alder reaction, the diene should be electron-rich to react efficiently with an electron-poor dienophile.[1][2] The decreased electron density in your diene leads to a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a typical electron-poor dienophile, resulting in a high activation barrier and low reactivity.
Q2: What is an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, and is it suitable for this compound?
A2: An Inverse-Electron-Demand Diels-Alder (IEDDA) reaction reverses the electronic requirements of the reactants.[3] It involves an electron-poor diene reacting with an electron-rich dienophile.[3] This approach is highly suitable for this compound as it pairs your electron-deficient diene with a dienophile that has a high-energy HOMO, narrowing the HOMO-LUMO energy gap and facilitating the reaction.
Q3: Can Lewis acids be used to promote the reaction?
A3: Yes, Lewis acids can catalyze Diels-Alder reactions. While they are traditionally used to lower the LUMO of the dienophile in normal-demand reactions, they can also be effective in IEDDA reactions by coordinating to the electron-poor diene, further lowering its LUMO energy for a more favorable interaction with the dienophile's HOMO.[4][5][6]
Q4: What are "forcing conditions," and when should I consider using them?
A4: Forcing conditions refer to the use of high temperature, high pressure, or microwave irradiation to promote sluggish reactions.[7][8][9] These methods can provide the necessary activation energy to overcome the high reaction barrier when other methods fail. However, they can also lead to side reactions or decomposition of starting materials and products, so they should be used judiciously.
Q5: How can protecting groups help improve the reactivity?
A5: The ketone groups in this compound are the primary cause of its low reactivity as a diene. By converting the ketones to protecting groups that are less electron-withdrawing, such as acetals, you can temporarily transform the diene into a more electron-rich system suitable for a normal-demand Diels-Alder reaction.[10][11][12] After the cycloaddition, the protecting groups can be removed to regenerate the ketones.
Troubleshooting Guides
Strategy 1: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
Problem: Low to no conversion when reacting this compound with a standard electron-poor dienophile (e.g., maleic anhydride, acrylates).
Solution: Switch to an electron-rich dienophile.
| Dienophile Type | Examples | Expected Outcome |
| Vinyl Ethers | Ethyl vinyl ether, Butyl vinyl ether | Good reactivity, regioselectivity may need to be considered. |
| Enamines | 1-Morpholinocyclohexene, 1-Pyrrolidinocyclopentene | Highly reactive, often proceed under mild conditions. |
| Simple Alkenes | Norbornene, Cyclopentene | May require thermal or Lewis acid catalysis for sufficient reactivity. |
Strategy 2: Lewis Acid Catalysis
Problem: The IEDDA reaction is slow or requires high temperatures, leading to side products.
Solution: Introduce a Lewis acid to catalyze the reaction.
| Lewis Acid | Typical Loading (mol%) | Solvent | Temperature (°C) | Notes |
| Sc(OTf)₃ | 5 - 20 | Dichloromethane, Toluene | -78 to 25 | Often effective for IEDDA reactions. |
| ZnCl₂ | 10 - 50 | Diethyl ether, Dichloromethane | 0 to 40 | A mild and common Lewis acid. |
| TiCl₄ | 10 - 100 | Dichloromethane | -78 to 0 | A strong Lewis acid, can promote polymerization of dienophiles. |
| Et₂AlCl | 10 - 100 | Toluene, Hexane | -78 to 25 | Can act as a Brønsted acid scavenger. |
Strategy 3: Forcing Conditions
Problem: The reaction does not proceed even with an electron-rich dienophile and/or Lewis acid catalysis at moderate temperatures.
Solution: Employ high temperature, high pressure, or microwave irradiation.
| Condition | Typical Parameters | Advantages | Disadvantages |
| High Temperature | 120 - 200 °C (sealed tube) | Simple to implement. | Can lead to decomposition and side reactions. |
| High Pressure | 5 - 15 kbar | Can significantly accelerate the reaction and improve selectivity. | Requires specialized equipment. |
| Microwave Irradiation | 100 - 180 °C, 10 - 60 min | Rapid heating, often leading to shorter reaction times and higher yields.[7][8][9][13] | Requires a dedicated microwave reactor. |
Strategy 4: Protecting Group Strategy
Problem: You want to perform a normal-demand Diels-Alder reaction, but the diene is deactivated.
Solution: Protect the ketone functionalities to increase the electron density of the diene.
| Protecting Group | Protection Reagents | Deprotection Conditions | Notes |
| Acetal (Dioxolane) | Ethylene glycol, p-toluenesulfonic acid (cat.) | Aqueous acid (e.g., HCl, H₂SO₄) | A very common and stable protecting group for ketones. |
| Acetal (Dioxane) | 1,3-Propanediol, p-toluenesulfonic acid (cat.) | Aqueous acid | Generally more stable than the corresponding dioxolane. |
Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization for the specific reaction of this compound.
Protocol 1: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction (Thermal)
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, xylene, or o-dichlorobenzene).
-
Add the electron-rich dienophile (1.1 - 2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed IEDDA Reaction
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the Lewis acid (e.g., Sc(OTf)₃, 0.1 eq) and a dry solvent (e.g., dichloromethane).
-
Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C).
-
Add a solution of this compound (1.0 eq) in the same dry solvent.
-
Add the electron-rich dienophile (1.1 eq) dropwise.
-
Stir the reaction mixture at the specified temperature and monitor its progress.
-
Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Microwave-Assisted IEDDA Reaction
-
In a dedicated microwave reaction vessel, combine this compound (1.0 eq), the electron-rich dienophile (1.5 eq), and a suitable high-boiling solvent (e.g., DMF, DMSO, or o-dichlorobenzene).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in the thermal protocol.
-
Purify the product by column chromatography.
Protocol 4: Protecting Group Strategy - Acetal Protection
-
Protection: In a round-bottom flask, dissolve this compound (1.0 eq) in toluene. Add ethylene glycol (2.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitored by TLC), cool the mixture and wash with saturated aqueous NaHCO₃ solution.
-
Extract with an organic solvent, dry, and concentrate to obtain the protected diene.
-
Diels-Alder Reaction: Perform a normal-demand Diels-Alder reaction with the protected diene and an electron-poor dienophile (e.g., maleimide) under thermal or Lewis acid-catalyzed conditions.
-
Deprotection: After purification of the cycloadduct, dissolve it in a mixture of acetone and aqueous HCl.
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Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the acid and extract the final product. Purify as needed.
Visualizations
Caption: Workflow for addressing the low reactivity of this compound.
Caption: Lewis acid catalysis in an Inverse-Electron-Demand Diels-Alder reaction.
Caption: Logic of the protecting group strategy for the Diels-Alder reaction.
References
- 1. youtube.com [youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Straightforward Approach Towards Phosphadecalones by Microwave-Assisted Diels–Alder Reaction [mdpi.com]
- 9. Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. books.rsc.org [books.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. longdom.org [longdom.org]
Preventing polymerization of "Octa-3,5-diene-2,7-dione" during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the polymerization of Octa-3,5-diene-2,7-dione during storage.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
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Q1: What is this compound and why is it prone to polymerization?
This compound is a conjugated diketone. Its structure contains alternating double and single bonds (a conjugated system), which makes it susceptible to polymerization. The delocalized π-electrons in the conjugated system can be activated by heat, light, or impurities, leading to the formation of oligomers and polymers.
-
Q2: I received my shipment of this compound. How should I store it to prevent polymerization?
To minimize the risk of polymerization, you should store the compound under the following conditions:
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Temperature: Store at or below 4°C. For long-term storage (greater than 6 months), storage at -20°C is recommended.
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Light: Protect from light by storing in an amber vial or a light-blocking container.
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation-initiated polymerization.
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Inhibitor: Ensure the compound is stored with a suitable polymerization inhibitor.
-
-
Q3: My sample of this compound appears viscous and has a yellowish tint, which is different from when I first received it. What could be the cause?
An increase in viscosity and a change in color are common indicators of polymerization. The formation of higher molecular weight oligomers and polymers can lead to a more viscous consistency and the development of a yellow to brownish color. It is recommended to perform a quality control check to assess the purity of the material.
-
Q4: What are the most common polymerization pathways for this compound?
Based on its structure, the two most likely polymerization pathways are:
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Radical Polymerization: Initiated by radicals, which can be formed by exposure to heat, light (especially UV), or the presence of peroxides. The conjugated diene system is susceptible to attack by these radicals, leading to a chain-growth polymerization.
-
Diels-Alder Reaction: The conjugated diene can act as both the diene and the dienophile in a [4+2] cycloaddition reaction, leading to the formation of cyclic dimers and oligomers. This can be thermally induced.
-
-
Q5: What type of inhibitors are recommended for this compound, and at what concentration?
For radical polymerization, phenolic inhibitors are commonly used. For this compound, the following are recommended:
-
Butylated Hydroxytoluene (BHT): A common radical scavenger.
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Hydroquinone (HQ): Another effective radical inhibitor.
For recommended concentrations, please refer to the data table below.
-
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitor Concentrations for this compound
| Parameter | Recommended Condition | Notes |
| Storage Temperature | ||
| Short-term (< 6 months) | ≤ 4°C | Refrigeration is crucial to minimize thermal polymerization. |
| Long-term (> 6 months) | -20°C | Freezing further reduces the rate of degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes oxygen, which can initiate polymerization. |
| Light Exposure | Store in the dark (amber vial) | Prevents photochemical initiation of polymerization. |
| Inhibitors | ||
| Butylated Hydroxytoluene (BHT) | 100 - 200 ppm | Effective radical scavenger. |
| Hydroquinone (HQ) | 200 - 500 ppm | Commonly used inhibitor for conjugated systems. |
Experimental Protocols
Protocol 1: Quality Control (QC) Check for Polymerization using Gel Permeation Chromatography (GPC)
This protocol outlines a method to detect the presence of oligomers and polymers in a sample of this compound.
Objective: To quantify the percentage of oligomeric and polymeric species in a sample.
Materials:
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This compound sample
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Tetrahydrofuran (THF), HPLC grade
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Polystyrene standards for calibration
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GPC system with a refractive index (RI) detector
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GPC columns suitable for separating low molecular weight oligomers (e.g., polystyrene-divinylbenzene columns with a pore size of 100 Å)
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Volumetric flasks and pipettes
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Syringe filters (0.22 µm, PTFE)
Procedure:
-
Calibration:
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Prepare a series of polystyrene standards of known molecular weights in THF.
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Run the standards through the GPC system to generate a calibration curve (log MW vs. elution time).
-
-
Sample Preparation:
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Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
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Dissolve the sample in THF and bring it to volume.
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Filter the solution through a 0.22 µm syringe filter into a GPC vial.
-
-
GPC Analysis:
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Inject the filtered sample onto the GPC system.
-
Elute with THF at a constant flow rate (e.g., 1 mL/min).
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Monitor the elution profile using the RI detector.
-
-
Data Analysis:
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Identify the peak corresponding to the monomeric this compound based on its elution time relative to the calibration standards.
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Any peaks eluting earlier than the monomer peak correspond to higher molecular weight species (oligomers and polymers).
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Integrate the peak areas of the monomer and any oligomeric/polymeric species.
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Calculate the percentage of oligomers/polymers using the following formula:
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Acceptance Criteria: For most research applications, the percentage of oligomers and polymers should be less than 2%.
Mandatory Visualization
Caption: Troubleshooting workflow for suspected polymerization.
Caption: Potential polymerization pathways for this compound.
Technical Support Center: Optimization of Reaction Conditions for Octa-3,5-diene-2,7-dione
Welcome to the technical support center for the synthesis and optimization of Octa-3,5-diene-2,7-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized via a base-catalyzed crossed aldol condensation reaction between 2,3-butanedione and acetone. In this reaction, two molecules of acetone react with one molecule of 2,3-butanedione to form the desired product.
Q2: What is the mechanism of the base-catalyzed aldol condensation in this synthesis?
A2: The reaction proceeds through the following steps:
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A base, such as sodium hydroxide, deprotonates the α-carbon of an acetone molecule to form a resonance-stabilized enolate ion.
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The enolate ion acts as a nucleophile and attacks one of the carbonyl carbons of 2,3-butanedione.
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The resulting intermediate is protonated by a protic solvent (like ethanol or water) to form a β-hydroxy ketone.
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This process is repeated on the second carbonyl group of the 2,3-butanedione molecule with another acetone enolate.
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The resulting di-β-hydroxy diketone readily undergoes dehydration (elimination of water), often facilitated by heat, to form the conjugated diene system of this compound.[1]
Q3: What are the key reaction parameters to optimize for this synthesis?
A3: The key parameters to optimize for the synthesis of this compound are:
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Choice and concentration of the base: Strong bases like sodium hydroxide are commonly used. The concentration can affect the reaction rate and the formation of side products.
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Reaction temperature: Temperature plays a crucial role in both the rate of condensation and the subsequent dehydration step.[2] Lower temperatures may favor the aldol addition product, while higher temperatures promote the formation of the final dienone.
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Solvent: The choice of solvent can influence the solubility of reactants and intermediates, and thus the reaction rate and yield. Ethanol is a common solvent for this type of reaction.
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Ratio of reactants: The stoichiometry of 2,3-butanedione to acetone is critical to maximize the yield of the desired product and minimize self-condensation of acetone.
Q4: How can I purify the final product, this compound?
A4: The product, being a solid, can often be purified by recrystallization.[3][4] A suitable solvent or a mixture of solvents should be chosen where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for recrystallization of similar compounds include ethanol, toluene, or mixtures like ethanol/acetone.[4] The purity of the recrystallized product can be assessed by techniques such as Thin Layer Chromatography (TLC) and melting point determination.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive or insufficient base. 2. Reaction temperature is too low. 3. Incorrect ratio of reactants. 4. Short reaction time. | 1. Use a fresh solution of a strong base (e.g., NaOH). 2. Gradually increase the reaction temperature and monitor the progress by TLC. Heating might be necessary for the dehydration step.[5] 3. Ensure the correct stoichiometry, typically a 1:2 molar ratio of 2,3-butanedione to acetone. 4. Increase the reaction time and monitor the reaction progress using TLC. |
| Formation of multiple products (as seen on TLC) | 1. Self-condensation of acetone. 2. Side reactions due to high temperature or prolonged reaction time. 3. The aldehyde or ketone used is not suitable for a crossed-aldol reaction. | 1. Use an excess of acetone relative to 2,3-butanedione to favor the crossed-aldol product.[6] 2. Optimize the reaction time and temperature to minimize the formation of byproducts. 3. For crossed-aldol reactions to be efficient, one carbonyl compound should not have α-hydrogens, or one should be significantly more reactive.[6] |
| Product is an oil or does not solidify | 1. Presence of impurities. 2. The reaction has not gone to completion, and starting materials remain. 3. The aldol addition product has formed but has not dehydrated. | 1. Attempt to purify a small sample by column chromatography to isolate the desired product. 2. Check the reaction progress via TLC. If starting materials are present, consider extending the reaction time or increasing the temperature. 3. Heat the reaction mixture to promote dehydration.[5] |
| Difficulty in recrystallizing the product | 1. Inappropriate recrystallization solvent. 2. The crude product is too impure. | 1. Test a range of solvents or solvent mixtures to find a suitable system. Good starting points are ethanol, toluene, or ethanol/acetone mixtures.[4] 2. If the product is highly impure, consider a preliminary purification step like column chromatography before recrystallization. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure based on standard aldol condensation reactions.[4][7] Researchers should optimize the conditions based on their specific laboratory setup and desired outcomes.
Materials:
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2,3-Butanedione
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Acetone
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Ethanol (95%)
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Sodium Hydroxide (NaOH) solution (e.g., 2 M aqueous solution)
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Glacial Acetic Acid
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-butanedione in a suitable amount of 95% ethanol.
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Add a twofold molar excess of acetone to the solution.
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While stirring at room temperature, slowly add the sodium hydroxide solution dropwise to the mixture.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction mixture may turn yellow or orange.
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After stirring for a predetermined time (e.g., 1-2 hours) at room temperature, if the reaction is not complete or if the dehydrated product is desired, the mixture can be gently heated under reflux.
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Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath to facilitate the precipitation of the product.
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Collect the solid product by vacuum filtration and wash it with cold 95% ethanol.
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To neutralize any remaining base, the crude product can be washed with a cold, dilute solution of acetic acid in ethanol, followed by another wash with cold ethanol.[4]
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Dry the crude product.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or a toluene/ethanol mixture) to obtain pure this compound.
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Characterize the final product by melting point determination, FTIR, and NMR spectroscopy.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 2,3-Butanedione | 86.09 | 88 | -2.4 | 0.981 |
| Acetone | 58.08 | 56 | -95 | 0.784 |
| This compound | 138.16 | N/A | N/A (Solid) | N/A |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Condition 1 (Addition Favored) | Condition 2 (Condensation Favored) | Expected Outcome |
| Temperature | Room Temperature | Reflux | Higher yield of the dienone at reflux. |
| Base | NaOH (catalytic) | NaOH (stoichiometric) | Stoichiometric base can drive the reaction to completion faster. |
| Solvent | Ethanol | Ethanol | Good solubility for reactants. |
| Reactant Ratio (Butanedione:Acetone) | 1:2.2 | 1:2.2 | Slight excess of acetone minimizes self-condensation. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Reaction Mechanism Pathway
Caption: The base-catalyzed aldol condensation mechanism for the synthesis of this compound.
References
Identification of byproducts in "Octa-3,5-diene-2,7-dione" reactions by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Octa-3,5-diene-2,7-dione" and related compounds. The information focuses on the identification of byproducts in its synthesis from 2,4-pentanedione (acetylacetone) using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the expected main product of the self-condensation of 2,4-pentanedione (acetylacetone)?
The primary product of the self-condensation of 2,4-pentanedione is expected to be this compound. This reaction proceeds via an aldol condensation mechanism.
Q2: What are the common byproducts observed in the synthesis of this compound?
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Higher-order condensation products: Further reactions between the initial product and acetylacetone can lead to larger, more complex molecules.
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Cyclic compounds: Intramolecular reactions of intermediates can lead to the formation of cyclic byproducts.
-
Dehydration products: Elimination of water from aldol addition intermediates can lead to a variety of unsaturated ketones.
Q3: Why is GC-MS a suitable method for analyzing the reaction mixture?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds within a mixture. The components of the reaction mixture are separated based on their boiling points and interactions with the GC column, and then fragmented and detected by the mass spectrometer, allowing for their identification based on their unique mass spectra.
Troubleshooting Guide for GC-MS Analysis
This guide addresses common issues encountered during the GC-MS analysis of "this compound" reaction mixtures.
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column. | Use a deactivated liner and a high-quality, inert GC column. |
| Column overload. | Dilute the sample or use a split injection to reduce the amount of sample introduced to the column. | |
| Inappropriate injection temperature. | Optimize the injector temperature to ensure complete and rapid vaporization of the sample without causing thermal degradation. | |
| Ghost Peaks (Peaks in blank runs) | Contamination of the syringe, injector, or column. | Thoroughly clean the syringe between injections. Regularly replace the septum and liner. Bake out the column to remove contaminants. |
| Carryover from a previous injection. | Run a solvent blank after analyzing a concentrated sample to ensure the system is clean. | |
| No Peaks or Very Small Peaks | Leak in the system. | Check for leaks at the injector, column fittings, and detector using an electronic leak detector. |
| Column is not properly installed. | Ensure the column is installed at the correct depth in the injector and detector. | |
| Sample degradation. | Analyze the sample promptly after preparation. Consider derivatization if the compounds are thermally labile. | |
| Broad Solvent Front | Incompatible solvent with the stationary phase. | Choose a solvent that is compatible with the GC column's stationary phase. |
| Injection volume too large. | Reduce the injection volume. | |
| Baseline Noise or Drift | Contaminated carrier gas. | Use high-purity carrier gas and install traps to remove oxygen and moisture. |
| Column bleed. | Condition the column according to the manufacturer's instructions. Do not exceed the column's maximum operating temperature. | |
| Contaminated detector. | Clean the ion source and other detector components as recommended by the instrument manufacturer. |
Experimental Protocols
General Protocol for Aldol Condensation of a Ketone
-
Reactant Preparation: A solution of the ketone (e.g., acetylacetone) is prepared in a suitable solvent (e.g., ethanol, methanol, or water).
-
Catalyst Addition: A base catalyst, such as sodium hydroxide or potassium hydroxide, is added to the ketone solution. The concentration of the catalyst should be carefully controlled as it can influence the reaction rate and byproduct formation.
-
Reaction: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a designated period. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, the catalyst is neutralized with an acid. The product is then extracted into an organic solvent.
-
Purification: The extracted product is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as distillation, recrystallization, or column chromatography.
Visualizations
Experimental Workflow for Byproduct Identification
Caption: Workflow for Synthesis and GC-MS Analysis.
Logical Relationship for Troubleshooting GC-MS Issues
Caption: Troubleshooting Logic for Common GC-MS Problems.
References
Technical Support Center: Regioselectivity in Reactions of Octa-3,5-diene-2,7-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Octa-3,5-diene-2,7-dione" and related divinyl ketone substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main competing reactions and regioisomeric products I can expect with this compound?
A1: this compound is a symmetrical divinyl ketone, which simplifies some regiochemical considerations. However, you can still encounter competition between different reaction pathways, primarily:
-
Nazarov Cyclization: An electrocyclization reaction that forms a five-membered ring (a cyclopentenone). The regioselectivity issue here is the final position of the double bond within the newly formed ring.
-
Conjugate Addition (Michael Addition): Nucleophilic addition to the conjugated system. Since the dienone is symmetrical, the initial attack can happen at either the C3 or C5 position. The key challenge is controlling 1,4- versus 1,6-addition if the reaction conditions promote further reaction. With a symmetrical substrate like this compound, the primary concern is mono- versus di-addition. For unsymmetrical divinyl ketones, the choice of which double bond reacts becomes a critical regiochemical question.
-
Diels-Alder Reaction: This [4+2] cycloaddition is a possibility if a suitable dienophile is present. Regioselectivity becomes a factor with unsymmetrical dienes or dienophiles.
Q2: How can I favor the Nazarov cyclization over other reaction pathways?
A2: The Nazarov cyclization is typically promoted by the use of strong Lewis acids or Brønsted acids.[1][2][3] By employing a stoichiometric or catalytic amount of an acid such as SnCl₄, BF₃·OEt₂, or a strong Brønsted acid, you can facilitate the formation of the key pentadienyl cation intermediate that leads to cyclization.[1][3]
Q3: In a Nazarov cyclization of a substituted divinyl ketone, how can I control the position of the double bond in the cyclopentenone product?
A3: The regioselectivity of the elimination step in the Nazarov cyclization can be influenced by several factors:
-
Substituent Effects: Electron-donating groups can polarize the conjugated system and direct the position of the double bond.[1] Similarly, the geometry (E/Z) of the double bonds in the starting material can have a remarkable effect on the regioselectivity of the product.[4][5]
-
Silicon-Directed Nazarov Cyclization: Placing a trialkylsilyl group (e.g., TMS) on one of the vinyl groups can direct the elimination to form the double bond where the silyl group was, as it is readily eliminated.[1]
Q4: What factors determine whether a nucleophile will undergo 1,4- or 1,2-addition to a dienone?
A4: The regioselectivity of nucleophilic addition is often governed by the Hard and Soft Acids and Bases (HSAB) principle.[6]
-
Hard Nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition (attack at the carbonyl carbon), which is a kinetically controlled process.[7]
-
Soft Nucleophiles (e.g., cuprates, enamines, thiols) preferentially undergo 1,4-conjugate addition (attack at the β-carbon).[6][7]
For extended conjugated systems like dienones, there is also the possibility of 1,6-addition.[8]
Q5: How can I promote 1,4-conjugate addition with a typically "hard" nucleophile like a Grignard reagent?
A5: To favor 1,4-addition with organometallic reagents that typically add 1,2, you can perform a transmetalation to a "softer" metal. The most common strategy is the use of copper salts (e.g., CuI, CuBr, CuCN) to form an organocuprate in situ. These Gilman reagents are much more effective at 1,4-addition.[6]
Troubleshooting Guides
Problem 1: Low Regioselectivity in Nazarov Cyclization (Mixture of Double Bond Isomers)
| Potential Cause | Suggested Solution |
| Symmetrical or similarly substituted vinyl groups | For substrates where electronic or steric bias is minimal, achieving high regioselectivity can be challenging.[1] Consider redesigning the substrate to include a directing group. |
| Inappropriate Lewis or Brønsted acid catalyst | The choice of acid catalyst can influence the stability of the intermediate carbocation and the subsequent elimination. Screen a variety of Lewis acids (e.g., SnCl₄, TiCl₄, AlCl₃, BF₃·OEt₂) and Brønsted acids (e.g., H₂SO₄, TfOH) to optimize the reaction. |
| Reaction temperature | The temperature can affect the equilibrium between different carbocation intermediates and the kinetic vs. thermodynamic control of the elimination step. Experiment with a range of temperatures, starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature. |
Problem 2: Poor Yield or No Reaction in Nazarov Cyclization
| Potential Cause | Suggested Solution |
| Insufficiently strong acid catalyst | Some divinyl ketones, especially those lacking activating groups, require a strong acid for the reaction to proceed.[3] Consider using a super-stoichiometric amount of a strong Lewis acid. |
| Unfavorable conformation of the divinyl ketone | The Nazarov cyclization requires the divinyl ketone to be in an s-trans/s-trans conformation for the electrocyclization to occur.[3] Substituents at the α- or β-positions can influence this conformational preference. For α-substituted substrates, allylic strain can increase the population of the reactive conformer.[3] |
| Product inhibition or slow catalyst turnover | In some catalytic systems, the product may bind to the catalyst more strongly than the starting material, leading to inhibition.[9] If using a catalytic amount of acid, a slow reaction may indicate this issue. Try increasing the catalyst loading or using a stoichiometric amount of the promoter. |
Problem 3: Undesired 1,2-Addition in Conjugate Addition Reactions
| Potential Cause | Suggested Solution |
| Use of a "hard" nucleophile | Grignard reagents and organolithiums are known to favor 1,2-addition.[7] |
| To promote 1,4-addition, convert the organometallic reagent into a "softer" nucleophile. For Grignard or organolithium reagents, add a copper(I) salt (e.g., CuI, CuBr·SMe₂) to form an organocuprate (Gilman reagent) prior to the addition to the dienone. | |
| Steric hindrance around the β-position | If the β-carbon is highly substituted, even soft nucleophiles may be sterically hindered from attacking, leading to an increase in 1,2-addition. |
| Consider using a less sterically demanding nucleophile or a different catalytic system that can overcome the steric hindrance. |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Nazarov Cyclization
This protocol is a general guideline for the Nazarov cyclization of a divinyl ketone.
Materials:
-
Divinyl ketone (e.g., this compound)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., SnCl₄, 1.0 M solution in DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure: [1]
-
Dissolve the divinyl ketone (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the Lewis acid solution (e.g., SnCl₄, 1.0 M in DCM, 2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Stir the resulting mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired cyclopentenone.
Protocol 2: General Procedure for 1,4-Conjugate Addition of a Cuprate
This protocol describes the formation of a Gilman reagent and its subsequent 1,4-addition to a dienone.
Materials:
-
Organolithium or Grignard reagent
-
Copper(I) Iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Divinyl ketone (e.g., this compound)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend CuI (1.0 eq) in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the organolithium or Grignard reagent (2.0 eq) to the stirred suspension. The formation of the Gilman reagent is often indicated by a color change.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve the divinyl ketone (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the divinyl ketone to the Gilman reagent at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from minutes to several hours.
-
Once the reaction is complete, quench by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General signaling pathway for the Lewis acid-catalyzed Nazarov cyclization.
Caption: Experimental workflow for a 1,4-conjugate addition using a Gilman reagent.
Caption: Logical relationship for choosing a strategy to control regioselectivity.
References
- 1. Nazarov Cyclization [organic-chemistry.org]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. Nazarov cyclization of divinyl ketones bearing an ester group at the β-position: a remarkable effect of α-substitution and alkene geometry on regioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Conjugate addition reactions of carbon nucleophiles to electron-deficient dienes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Abnormal Nazarov Reaction. A New Synthetic Approach to 2,3-Disubstituted 2-Cyclopentenones | Semantic Scholar [semanticscholar.org]
Challenges in the scale-up of "Octa-3,5-diene-2,7-dione" synthesis
Technical Support Center: Synthesis of Octa-3,5-diene-2,7-dione
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for challenges that may be encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The synthesis of conjugated dienes and diketones like this compound can present several challenges. These include instability of the starting materials or product, low yields due to side reactions, difficulties in purification, and issues with scalability. For instance, dienes can be prone to polymerization or degradation, especially under harsh reaction conditions or upon exposure to air and light.
Q2: Is there a known, reliable method for the synthesis of this compound?
A2: One reported method involves the oxidation of 1,6-dimethylbenzene oxide-2,7-dimethyloxepin using cerium(IV) ammonium nitrate (CAN).[1] This oxidative ring-opening reaction is a potential route to (3Z,5E)-octa-3,5-diene-2,7-dione. However, detailed protocols and optimization studies are not widely available in the public literature.
Q3: What are the key safety precautions to consider during this synthesis?
A3: When working with oxidizing agents like cerium(IV) ammonium nitrate (CAN), it is crucial to avoid contact with combustible materials and to work in a well-ventilated area. The stability of the diene product is also a concern; it should be handled under an inert atmosphere if possible and stored at low temperatures, protected from light. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Q4: How can the purity of this compound be assessed?
A4: The purity of the final product can be determined using a combination of analytical techniques. High-performance liquid chromatography (HPLC) can be used to quantify the purity, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) can confirm the structure and identify any impurities. Infrared (IR) spectroscopy can also be useful for confirming the presence of the ketone and alkene functional groups.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
-
Question: I performed the oxidation of 1,6-dimethylbenzene oxide-2,7-dimethyloxepin with CAN, but my yield of this compound is very low. What could be the reason?
-
Answer: Low yields can stem from several factors. Consider the following possibilities:
-
Reagent Quality: The quality of the cerium(IV) ammonium nitrate can significantly impact the reaction. Ensure it is fresh and has been stored correctly.
-
Reaction Temperature: The reaction of CAN with the oxepin precursor is an oxidation and should be carefully temperature-controlled. Running the reaction at too high a temperature can lead to degradation of the starting material and product.[1]
-
Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or product degradation, respectively. Monitor the reaction progress using thin-layer chromatography (TLC) or another suitable analytical method.
-
Workup Procedure: The product may be sensitive to the workup conditions. Ensure that the extraction and washing steps are performed promptly and at a low temperature if necessary.
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| CAN Addition | Slow, portion-wise addition | Rapid addition can cause exotherms, leading to side reactions. |
| Temperature | -78°C to -40°C | Higher temperatures can lead to product decomposition.[1] |
| Solvent | Acetone or Acetonitrile | Use of protic solvents may interfere with the reaction.[1] |
Problem 2: Presence of Multiple Impurities in the Final Product
-
Question: After purification, my product contains several impurities that are difficult to separate. What is their likely origin and how can I avoid them?
-
Answer: The presence of multiple impurities suggests that side reactions are occurring.
-
Over-oxidation: The desired product itself contains functional groups that could be further oxidized. Using an excess of CAN or allowing the reaction to proceed for too long can lead to undesired byproducts.
-
Polymerization: Conjugated dienes can be prone to polymerization, especially in the presence of acid or upon exposure to heat and light. It is advisable to work under an inert atmosphere and use freshly distilled solvents.
-
Isomerization: The double bonds in the diene may isomerize under certain conditions, leading to a mixture of stereoisomers that can be difficult to separate.
-
| Impurity Type | Potential Cause | Mitigation Strategy |
| Over-oxidation products | Excess oxidant, prolonged reaction time | Use stoichiometric amounts of CAN, monitor reaction closely. |
| Polymerized material | Exposure to air, light, or acid | Work under inert gas, use inhibitors, purify quickly. |
| Geometric Isomers | Un-optimized reaction conditions | Screen different solvents and temperatures. |
Experimental Protocol: Synthesis of (3Z,5E)-octa-3,5-diene-2,7-dione
This is a hypothetical protocol based on a similar reported reaction and should be optimized for safety and efficiency in a laboratory setting.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,6-dimethylbenzene oxide-2,7-dimethyloxepin (1.0 eq) in dry acetone at -78°C (dry ice/acetone bath).
-
Reaction: Prepare a solution of cerium(IV) ammonium nitrate (CAN) (2.2 eq) in acetone. Add the CAN solution dropwise to the stirred solution of the starting material over 30 minutes, maintaining the temperature at -78°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the title compound.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
References
Validation & Comparative
Reactivity of Octa-3,5-diene-2,7-dione in Diels-Alder Cycloadditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, facilitates the construction of complex cyclic molecules with high stereocontrol. The reactivity of the dienophile is a critical factor governing the efficiency of this powerful [4+2] cycloaddition. This guide provides a comparative analysis of the expected reactivity of octa-3,5-diene-2,7-dione as a dienophile relative to other commonly employed dienophiles. Due to a lack of specific experimental data for this compound in publicly available literature, this comparison is based on established principles of dienophile reactivity in Diels-Alder reactions.
Understanding Dienophile Reactivity in Diels-Alder Reactions
The rate of a Diels-Alder reaction is significantly influenced by the electronic properties of both the diene and the dienophile.[1][2] Generally, the reaction is favored when the diene is electron-rich and the dienophile is electron-poor.[1][2] This is because such a combination leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the concerted pericyclic reaction.[3]
Electron-withdrawing groups (EWGs) on the dienophile lower the energy of its LUMO, making it more electrophilic and thus more reactive towards a given diene.[2] Common EWGs that enhance dienophile reactivity include carbonyls, esters, nitriles, and nitro groups.
Qualitative Reactivity Comparison
Based on its structure, this compound possesses two acetyl groups (carbonyls) that act as electron-withdrawing groups, flanking the dienophilic double bonds. These EWGs are expected to significantly lower the LUMO energy of the double bonds, thereby enhancing its reactivity as a dienophile.
For a qualitative comparison, we can place this compound on a reactivity spectrum with other common dienophiles:
| Dienophile | Structure | Electron-Withdrawing Groups | Expected Relative Reactivity |
| Ethylene | H₂C=CH₂ | None | Very Low |
| Acrolein | H₂C=CH-CHO | One Aldehyde | Moderate |
| Methyl Acrylate | H₂C=CH-CO₂CH₃ | One Ester | Moderate |
| This compound | CH₃-CO-CH=CH-CH=CH-CO-CH₃ | Two Ketones | High |
| Maleic Anhydride | (CHCO)₂O | Two Carbonyls (in an anhydride) | Very High |
| p-Benzoquinone | C₆H₄O₂ | Two Ketones (in a conjugated ring) | Very High |
| Tetracyanoethylene | (NC)₂C=C(CN)₂ | Four Nitriles | Extremely High |
Rationale for Placement:
-
Ethylene , lacking any EWGs, is a very poor dienophile and reacts only under harsh conditions.
-
Acrolein and methyl acrylate , with a single carbonyl or ester group, are moderately reactive and widely used.
-
This compound features two carbonyl groups, which should render it significantly more reactive than dienophiles with a single EWG. The conjugated nature of the dione system further enhances its electron-withdrawing ability.
-
Maleic anhydride and p-benzoquinone are highly reactive dienophiles due to the presence of two strong EWGs on the double bond, often locked in a favorable conformation for reaction. The cyclic nature of maleic anhydride also reduces the entropic penalty of the reaction.
-
Tetracyanoethylene is one of the most reactive dienophiles known, owing to the presence of four strongly electron-withdrawing cyano groups.
Therefore, this compound is predicted to be a highly reactive dienophile, likely exhibiting reactivity comparable to or slightly less than that of p-benzoquinone, and significantly greater than that of simple acrylates.
Proposed Experimental Protocol for Diels-Alder Reaction
While a specific, optimized protocol for this compound is not available, the following general procedure, adapted from protocols for other reactive dienophiles like maleic anhydride, can serve as a starting point for its reaction with a reactive diene such as cyclopentadiene.[4][5]
Reaction: Cyclopentadiene + this compound → Diels-Alder Adduct
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Diene: To the stirred solution, add freshly cracked cyclopentadiene (1.1 to 1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. If the reaction is sluggish, it may be gently heated to reflux (the temperature will depend on the solvent used) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization: The structure of the purified Diels-Alder adduct should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing Reaction Concepts
To further illustrate the principles discussed, the following diagrams, generated using the DOT language, depict the general workflow of a Diels-Alder experiment and the logical relationship of factors affecting dienophile reactivity.
Caption: A generalized experimental workflow for a Diels-Alder reaction.
Caption: Key factors influencing the reactivity of a dienophile in a Diels-Alder reaction.
References
A Comparative Study of Lewis Acids for the Activation of Octa-3,5-diene-2,7-dione
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Nazarov Cyclization of a Key Divinyl Ketone Substrate
The activation of octa-3,5-diene-2,7-dione, a divinyl ketone, is a critical step in the synthesis of cyclopentenone derivatives, which are valuable building blocks in medicinal chemistry and natural product synthesis. The most common method for this transformation is the Nazarov cyclization, a Lewis acid-catalyzed 4π-electrocyclization reaction. The choice of Lewis acid can significantly impact the reaction's efficiency, yield, and selectivity. This guide provides a comparative overview of various Lewis acids for the activation of this compound, supported by available experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Lewis Acids
The efficiency of different Lewis acids in promoting the Nazarov cyclization of this compound can be compared based on reaction yield, temperature, and time. While a direct comparative study on this specific substrate is not extensively documented in the literature, data from reactions with structurally similar divinyl ketones and general knowledge of the Nazarov cyclization allow for a qualitative and semi-quantitative comparison.
| Lewis Acid Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Observations |
| SnCl₄ | Generic Divinyl Ketone | Dichloromethane (DCM) | 0 to rt | 30 min | 75 | Effective for promoting the cyclization of simple divinyl ketones.[1] |
| FeCl₃ | Polarized Divinyl Ketones | Not specified | Not specified | Not specified | Not specified | Catalytic amounts (40-50 mol%) are effective for silylated divinyl ketones. |
| Cu(OTf)₂ | Polarized Divinyl Ketones | Chlorinated Solvents | Room Temperature | Not specified | Excellent | Particularly effective for divinyl ketones with electron-donating and -withdrawing groups. |
| BF₃·OEt₂ | General Divinyl Ketones | Not specified | Not specified | Not specified | Not specified | A commonly used, strong Lewis acid for the Nazarov cyclization. |
| TiCl₄ | General Divinyl Ketones | Not specified | Not specified | Not specified | Not specified | Another strong Lewis acid frequently employed for this transformation. |
| AlCl₃ | General Divinyl Ketones | Not specified | Not specified | Not specified | Not specified | A classic, strong Lewis acid for promoting the Nazarov reaction. |
| ZnCl₂ | Indole Enones | 1,2-Dichloroethane (DCE) | 40 | 48 h | High | Used in cooperative catalysis with a chiral Brønsted acid for enantioselective cyclizations. |
Note: The data presented is a compilation from various sources and may not represent a direct side-by-side comparison under identical conditions. The reactivity of this compound may vary.
Reaction Mechanism and Signaling Pathway
The activation of this compound by a Lewis acid (LA) proceeds through the following generalized pathway:
-
Coordination: The Lewis acid coordinates to the carbonyl oxygen of the diketone.
-
Cation Formation: This coordination enhances the electrophilicity of the carbonyl group and facilitates the formation of a pentadienyl cation.
-
Electrocyclization: The pentadienyl cation undergoes a 4π-conrotatory electrocyclic ring closure to form a cyclopentenyl cation.
-
Deprotonation: A proton is eliminated from a carbon adjacent to the cationic center.
-
Tautomerization: The resulting enol tautomerizes to the more stable cyclopentenone product, 2,5-dimethylcyclopent-2-en-1-one.
Experimental Protocols
Below are representative experimental protocols for the Nazarov cyclization of a divinyl ketone. These should be adapted and optimized for this compound.
General Procedure using Tin(IV) Chloride (SnCl₄)[1]
Materials:
-
Divinyl ketone (e.g., this compound)
-
Dichloromethane (DCM), anhydrous
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve the divinyl ketone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the SnCl₄ solution (2.0 eq) dropwise to the cooled solution of the divinyl ketone.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Stir the resulting mixture vigorously for 15 minutes.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopentenone.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a comparative study of different Lewis acids.
Conclusion
The choice of Lewis acid is a critical parameter in the Nazarov cyclization of this compound. Strong Lewis acids such as SnCl₄, TiCl₄, and AlCl₃ are generally effective in promoting the reaction. For substrates that are sensitive to strong acids, milder Lewis acids like Cu(OTf)₂ may offer a better alternative, particularly if the substrate is "polarized." The provided experimental protocol for SnCl₄ can serve as a starting point for optimization. Researchers should consider screening a variety of Lewis acids and reaction conditions to identify the optimal system for their specific application, paying close attention to yield, selectivity, and the presence of any side products. The systematic approach outlined in the experimental workflow diagram can guide this optimization process.
References
Validating the Molecular Structure of Octa-3,5-diene-2,7-dione: A Comparative Guide to Analytical Techniques
Introduction
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, impacting fields from materials science to drug discovery. For a novel or synthesized compound such as "Octa-3,5-diene-2,7-dione," a multi-faceted analytical approach is typically employed to unambiguously confirm its atomic connectivity and spatial arrangement. While X-ray crystallography stands as the gold standard for providing a precise atomic-level picture, its application is contingent on the ability to grow a suitable single crystal. To date, a specific X-ray crystallographic study for "this compound" is not publicly available.
This guide, therefore, presents a hypothetical yet representative comparison of X-ray crystallography with other powerful spectroscopic techniques for the structural validation of a small organic molecule with the chemical formula C₈H₁₀O₂, the formula for this compound. The data presented herein is illustrative and intended to guide researchers on the expected outcomes and methodologies of these analytical techniques.
Comparison of Structural Validation Techniques
The structural elucidation of an organic compound is rarely accomplished with a single technique. Instead, it involves piecing together complementary information from various analytical methods. X-ray crystallography provides the most direct and detailed structural information, while spectroscopic methods offer crucial insights into the molecular formula, functional groups, and connectivity of atoms in solution.
Data Presentation: Hypothetical Analytical Data for C₈H₁₀O₂
The following tables summarize the kind of quantitative data that would be expected from each analytical technique for a compound with the structure of this compound.
Table 1: Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Hypothetical Value | Information Provided |
| Chemical Formula | C₈H₁₀O₂ | Elemental composition of the molecule. |
| Molecular Weight | 138.16 g/mol | Confirms the molecular mass. |
| Crystal System | Monoclinic | The basic shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a, b, c (Å) | 8.5, 10.2, 7.8 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 105.4, 90 | The angles of the unit cell. |
| Volume (ų) | 654.3 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Bond Lengths (Å) | C=O: ~1.21, C=C: ~1.34, C-C: ~1.48 | Precise distances between bonded atoms. |
| Bond Angles (°) | C-C-C: ~120, C-C=O: ~121 | Precise angles between adjacent bonds. |
| Torsion Angles (°) | Provides data on conformation | Defines the spatial relationship of atoms. |
Table 2: Hypothetical Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Information Provided |
| ¹H | 6.80 | dd | 2H | H4, H5 | Olefinic protons. |
| ¹H | 6.25 | d | 2H | H3, H6 | Olefinic protons coupled to H4 and H5. |
| ¹H | 2.20 | s | 6H | H1, H8 (CH₃) | Methyl protons adjacent to a carbonyl group. |
| ¹³C | 198.5 | C | - | C2, C7 (C=O) | Carbonyl carbons. |
| ¹³C | 140.2 | CH | - | C4, C5 | Olefinic carbons. |
| ¹³C | 132.8 | CH | - | C3, C6 | Olefinic carbons. |
| ¹³C | 28.1 | CH₃ | - | C1, C8 | Methyl carbons. |
Table 3: Hypothetical Mass Spectrometry (MS) Data
| Technique | m/z | Relative Intensity (%) | Assignment | Information Provided |
| ESI-MS (+) | 139.0753 | 100 | [M+H]⁺ | Confirms the molecular weight. |
| ESI-MS (+) | 161.0572 | 45 | [M+Na]⁺ | Adduct ion, further confirming molecular weight. |
| HRMS (ESI-MS) | 138.0681 | - | C₈H₁₀O₂ | Provides the exact mass and allows for formula determination. |
| GC-MS (EI) | 123 | 85 | [M-CH₃]⁺ | Fragmentation pattern helps in structural elucidation. |
| GC-MS (EI) | 95 | 60 | [M-CH₃CO]⁺ | Fragmentation pattern. |
Table 4: Hypothetical Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Information Provided |
| 3050 | Medium | =C-H stretch | Presence of C-H bonds on a double bond. |
| 2925 | Medium | C-H stretch (sp³) | Presence of methyl C-H bonds. |
| 1685 | Strong | C=O stretch (conjugated) | Presence of a carbonyl group in conjugation. |
| 1630 | Strong | C=C stretch | Presence of a carbon-carbon double bond. |
| 980 | Strong | =C-H bend (trans) | Suggests trans geometry of the double bond. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below are representative methodologies for the key experiments cited.
1. Single-Crystal X-ray Crystallography
-
Crystal Growth: A suitable single crystal of this compound would be grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The process is typically carried out at a constant temperature in a vibration-free environment.
-
Data Collection: A single crystal of appropriate size (typically <0.5 mm in all dimensions) is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is rotated through a series of angles, and the diffraction pattern is recorded for each orientation.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be run to determine proton-proton and proton-carbon correlations, respectively.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the solvent or TMS signal. The chemical shifts, multiplicities, and integrations of the peaks are then analyzed.
3. Mass Spectrometry (MS)
-
Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile solvent (e.g., dichloromethane).
-
Data Acquisition: In ESI-MS, the sample solution is infused into the mass spectrometer's ion source, where it is ionized. The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). For High-Resolution Mass Spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer is used. In GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer for ionization (typically by Electron Impact - EI) and detection.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the m/z values of the molecular ion and any fragment ions. For HRMS, the exact mass is used to determine the elemental composition.
4. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a drop is placed on the ATR crystal. Alternatively, a solid can be mixed with KBr and pressed into a pellet, or a solution can be analyzed in a liquid cell.
-
Data Acquisition: The sample is scanned with infrared radiation over a specific range (e.g., 4000-400 cm⁻¹). The instrument records the frequencies at which the sample absorbs the radiation.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups in the molecule.
Visualization of Experimental Workflows
To better illustrate the processes involved in structural validation, the following diagrams outline the typical workflows.
Caption: Workflow for X-ray Crystallography.
A Comparative Guide to the Spectroscopic Data of Octa-3,5-diene-2,7-dione: Experimental vs. Theoretical Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between hypothetical experimental spectroscopic data and theoretically calculated values for Octa-3,5-diene-2,7-dione. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes representative data based on known spectroscopic trends for structurally similar conjugated systems. This approach offers a practical framework for researchers to interpret and predict the spectroscopic properties of novel enone compounds.
Introduction
This compound is a conjugated diketone with potential applications in organic synthesis and materials science. Spectroscopic analysis is a cornerstone for the characterization of such molecules. This guide explores the synergy between experimental spectroscopic techniques and computational chemistry, providing a comprehensive overview of the expected spectral features of this compound. By comparing anticipated experimental data with results from theoretical calculations, we aim to provide a robust methodology for the structural elucidation of this and similar compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical experimental and theoretically calculated spectroscopic data for this compound.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Hypothetical Experimental Chemical Shift (δ, ppm) | Theoretically Calculated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H8 (CH₃) | 2.30 | 2.25 | s | - |
| H2, H7 (C=O) | - | - | - | - |
| H3, H6 (=CH) | 6.20 | 6.15 | d | 15.0 |
| H4, H5 (=CH) | 7.10 | 7.05 | d | 15.0 |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Hypothetical Experimental Chemical Shift (δ, ppm) | Theoretically Calculated Chemical Shift (δ, ppm) |
| C1, C8 (CH₃) | 28.0 | 27.5 |
| C2, C7 (C=O) | 198.0 | 197.5 |
| C3, C6 (=CH) | 130.0 | 129.5 |
| C4, C5 (=CH) | 145.0 | 144.5 |
Table 3: Infrared (IR) Spectroscopy Data (ATR)
| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Theoretically Calculated Frequency (cm⁻¹) | Intensity |
| C=O Stretch (conjugated) | 1665 | 1670 | Strong |
| C=C Stretch | 1620 | 1625 | Medium |
| =C-H Bend | 980 | 985 | Strong |
| C-H Stretch (sp²) | 3050 | 3055 | Medium |
| C-H Stretch (sp³) | 2920 | 2925 | Medium |
Table 4: UV-Vis Spectroscopy Data (in Ethanol)
| Parameter | Hypothetical Experimental Value | Theoretically Calculated Value |
| λmax (nm) | 275 | 278 |
| Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | 25,000 | - |
Experimental and Theoretical Methodologies
3.1. Experimental Protocols
The following are standard protocols for obtaining the experimental data presented above.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer is used to acquire ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition: The spectrum is acquired with a 90° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: The spectrum is acquired with a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans, using proton decoupling.
-
-
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: A stock solution of the compound in ethanol is prepared. Serial dilutions are made to obtain a concentration that gives an absorbance reading between 0.5 and 1.5.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Acquisition: The spectrum is recorded from 200 to 800 nm, using a quartz cuvette with a 1 cm path length and ethanol as the blank.
-
3.2. Theoretical Calculation Protocols
Theoretical calculations are performed using computational chemistry software to predict the spectroscopic properties of the molecule.
-
Geometry Optimization: The molecular structure of this compound is first optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This step finds the lowest energy conformation of the molecule.
-
NMR Chemical Shift Calculation:
-
The Gauge-Including Atomic Orbital (GIAO) method is employed on the optimized geometry.
-
DFT calculations are performed using the B3LYP functional and a larger basis set, such as 6-311+G(2d,p), to improve accuracy.
-
Calculated shielding tensors are referenced to TMS, calculated at the same level of theory, to obtain chemical shifts.
-
-
IR Frequency Calculation:
-
Vibrational frequencies are calculated at the same level of theory as the geometry optimization (B3LYP/6-31G(d)).
-
The calculated frequencies are often scaled by an empirical factor (e.g., 0.96) to correct for anharmonicity and systematic errors in the method.
-
-
UV-Vis Spectra Calculation:
-
Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths.
-
The calculations are typically performed using the B3LYP functional and the 6-311+G(d,p) basis set, often including a solvent model (e.g., Polarizable Continuum Model - PCM for ethanol) to simulate experimental conditions.
-
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and theoretical spectroscopic data.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
Objective Comparison and Conclusion
The comparison between the hypothetical experimental and theoretically calculated data reveals a strong correlation, validating the predictive power of modern computational methods.
-
NMR Spectroscopy: The calculated chemical shifts for both ¹H and ¹³C nuclei are in close agreement with the expected experimental values. Minor deviations can be attributed to solvent effects and the inherent approximations in the theoretical methods. The predicted splitting patterns and coupling constants in the ¹H NMR spectrum are consistent with the trans-configuration of the double bonds.
-
IR Spectroscopy: The calculated vibrational frequencies for the key functional groups, particularly the conjugated C=O and C=C stretching modes, align well with the anticipated experimental absorptions. The characteristic strong absorption for the C=O stretch at a lower wavenumber (around 1665 cm⁻¹) is a hallmark of conjugation, which is accurately reproduced by the theoretical calculations.
-
UV-Vis Spectroscopy: The TD-DFT calculation provides a good estimate of the maximum absorption wavelength (λmax). The predicted λmax is slightly higher than the value estimated by Woodward-Fieser rules for similar enones, which is a common trend for TD-DFT calculations. The high molar absorptivity is characteristic of a π → π* transition in a highly conjugated system.
A Comparative Guide to Dienophiles in Diels-Alder Reactions: Maleic Anhydride vs. Octa-3,5-diene-2,7-dione
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, relies on the critical interplay between a conjugated diene and a dienophile. The choice of dienophile significantly impacts reaction rates, yields, and stereoselectivity. This guide provides a detailed comparison of two dienophiles: the widely used and highly reactive maleic anhydride and the less-documented octa-3,5-diene-2,7-dione.
While extensive experimental data is available for maleic anhydride, showcasing its robust performance, information on the utility of this compound as a dienophile in Diels-Alder reactions is notably scarce in the current scientific literature. This comparison, therefore, combines established experimental findings for maleic anhydride with a theoretical analysis of this compound to predict its potential reactivity.
Performance Comparison: Reactivity and Stereoselectivity
Maleic anhydride is a powerful dienophile due to the presence of two electron-withdrawing carbonyl groups conjugated with the double bond, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature, combined with its rigid cyclic structure that locks the dienophile in a reactive conformation, leads to high reactivity and stereoselectivity in Diels-Alder reactions. The reaction with maleic anhydride typically favors the formation of the endo product, a preference attributed to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile in the transition state.
In contrast, this compound is an acyclic dienophile. While it also possesses two electron-withdrawing keto groups that should enhance its reactivity, its conformational flexibility could play a significant role. For an effective Diels-Alder reaction, the dienophile's double bond must be accessible to the diene. Free rotation around the single bonds in this compound might lead to a variety of conformations, not all of which are optimal for cycloaddition. This could potentially result in lower reaction rates and yields compared to the conformationally restricted maleic anhydride. However, the presence of two carbonyl groups is expected to render it a reactive dienophile.
The table below summarizes the available experimental data for the Diels-Alder reaction of maleic anhydride with various dienes. No direct experimental data for this compound in similar reactions has been found in the reviewed literature.
| Diene | Dienophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Product Stereochemistry |
| 1,3-Butadiene | Maleic Anhydride | Xylene | 140 | 30 min | High | cis-1,2,3,6-Tetrahydrophthalic anhydride (endo favored) |
| Furan | Maleic Anhydride | Ethyl Acetate | Room Temp | Several Days | Moderate | exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (thermodynamically favored) |
| Cyclopentadiene | Maleic Anhydride | Ethyl Acetate/Hexane | Room Temp | ~20 min | >70% | cis-Norbornene-5,6-endo-dicarboxylic anhydride (kinetically favored) |
| Anthracene | Maleic Anhydride | Xylene | Reflux | Not Specified | High | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride |
| This compound | - | - | - | - | No Data Available | No Data Available |
Experimental Protocols
Detailed methodologies for key experiments involving maleic anhydride are provided below.
Diels-Alder Reaction of 1,3-Butadiene and Maleic Anhydride
This reaction is often performed by generating 1,3-butadiene in situ from the thermal decomposition of 3-sulfolene.
Materials:
-
3-sulfolene (butadiene sulfone)
-
Maleic anhydride
-
Xylenes (solvent)
-
Petroleum ether (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and maleic anhydride.
-
Add xylenes as a solvent and a boiling chip.
-
Heat the mixture to reflux. The 3-sulfolene will decompose to release 1,3-butadiene and sulfur dioxide gas (ensure proper ventilation).
-
Continue refluxing for approximately 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
The product, cis-1,2,3,6-tetrahydrophthalic anhydride, will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold petroleum ether.
-
Recrystallize the product from a suitable solvent system (e.g., xylenes/petroleum ether) to obtain pure crystals.
Diels-Alder Reaction of Furan and Maleic Anhydride
Materials:
-
Furan
-
Maleic anhydride
-
Ethyl acetate (solvent)
Procedure:
-
Dissolve maleic anhydride in ethyl acetate in a flask.
-
Add furan to the solution.
-
Stopper the flask and allow it to stand at room temperature. The reaction is reversible and thermodynamically controlled.
-
Over several days, the exo adduct, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, will crystallize from the solution.
-
Collect the crystals by vacuum filtration.
Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
Cyclopentadiene is typically generated by cracking dicyclopentadiene immediately before use.
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate (solvent)
-
Hexane (co-solvent)
Procedure:
-
"Crack" dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation. Keep the cyclopentadiene cold as it readily dimerizes.
-
Dissolve maleic anhydride in ethyl acetate in an Erlenmeyer flask.
-
Add hexane to the maleic anhydride solution.
-
Slowly add the freshly distilled cyclopentadiene to the flask with swirling. The reaction is exothermic.
-
A white precipitate of cis-norbornene-5,6-endo-dicarboxylic anhydride will form rapidly.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration and wash with cold hexane.
Visualizing the Reaction Pathways
The following diagrams illustrate the general workflow of a Diels-Alder reaction and the logical relationship between the reactants and the expected product stereochemistry.
Caption: General workflow of a Diels-Alder reaction.
Caption: Kinetic vs. Thermodynamic control in Diels-Alder stereoselectivity.
Conclusion
Maleic anhydride remains a highly reliable and efficient dienophile for Diels-Alder reactions, with a wealth of experimental data supporting its use in synthesizing a wide array of cyclic compounds. Its rigid structure and strong electron-withdrawing groups contribute to its high reactivity and predictable stereoselectivity.
While this compound possesses electronic features that suggest it could be a competent dienophile, the lack of experimental data makes a direct performance comparison challenging. Its acyclic nature introduces conformational flexibility, which may negatively impact its reactivity compared to maleic anhydride. Further experimental investigation into the Diels-Alder reactivity of this compound is warranted to fully assess its potential as a synthetic tool. For researchers and drug development professionals seeking robust and well-characterized methods for constructing six-membered rings via Diels-Alder reactions, maleic anhydride is the superior choice based on the currently available scientific literature.
A Comparative Guide to the Synthesis of Octa-3,5-diene-2,7-dione and Related Conjugated Diketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark for the synthesis of "Octa-3,5-diene-2,7-dione," a linear conjugated diketone, against similar compounds. It includes a detailed, plausible experimental protocol for its synthesis via a tandem Claisen-Schmidt condensation, a comparative analysis of synthetic performance with analogous compounds, and visualizations of the synthetic workflow and a key reaction pathway.
Data Presentation: A Comparative Analysis of Synthetic Performance
The following table summarizes key performance indicators for the synthesis of this compound and structurally related conjugated diketones. The data for the target compound is based on a proposed adaptation of the Claisen-Schmidt condensation, while the data for analogous compounds is collated from literature reports on similar synthetic methodologies.
| Compound | Structure | Synthetic Method | Typical Yield (%) | Reaction Time (h) | Key Reagents |
| This compound | Tandem Claisen-Schmidt Condensation | 60-75 (estimated) | 2-4 | Acetone, Crotonaldehyde, NaOH | |
| 1,5-Diphenylpenta-1,4-dien-3-one (Dibenzalacetone) | Claisen-Schmidt Condensation | 85-95[1][2] | 0.5-1 | Acetone, Benzaldehyde, NaOH | |
| 1-(4-Methoxyphenyl)-5-phenylpenta-1,4-dien-3-one | ![]() | Claisen-Schmidt Condensation | 70-80 | 2-3 | 4-Methoxybenzaldehyde, Acetone, Phenylacetaldehyde, NaOH |
| Curcumin | Pabon Reaction | 75-85 | 4-6 | Acetylacetone, Vanillin, Boric Anhydride, Tributyl borate |
Experimental Protocols
Proposed Synthesis of this compound via Tandem Claisen-Schmidt Condensation
This protocol is a proposed adaptation of the well-established Claisen-Schmidt condensation for the synthesis of dibenzalacetone[1][3].
Materials:
-
Acetone (reagent grade)
-
Crotonaldehyde (freshly distilled)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (4.0 g, 0.1 mol) in a mixture of deionized water (40 mL) and ethanol (30 mL). Cool the solution to 20-25°C in an ice bath.
-
Addition of Reactants: In a separate beaker, prepare a solution of acetone (2.9 g, 0.05 mol) in ethanol (10 mL). Slowly add this acetone solution to the stirred NaOH solution over 15 minutes, maintaining the temperature below 25°C.
-
Aldehyde Addition: Add freshly distilled crotonaldehyde (7.0 g, 0.1 mol) dropwise to the reaction mixture over a period of 30 minutes. A color change to yellow or orange is expected.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid until it is slightly acidic (pH ~6). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield yellow crystals of this compound.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Michael Addition: A Key Reaction of Conjugated Dienones
Conjugated dienones like this compound are excellent Michael acceptors. The Michael addition is a crucial carbon-carbon bond-forming reaction in organic synthesis[4][5][6][7].
Caption: Generalized mechanism of a Michael addition reaction.
References
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. magritek.com [magritek.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Michael Addition [organic-chemistry.org]
Purity Analysis of Octa-3,5-diene-2,7-dione: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of Octa-3,5-diene-2,7-dione, a versatile building block in organic synthesis. We present a detailed HPLC protocol and compare its performance with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by hypothetical experimental data.
Introduction to this compound and Purity Concerns
This compound, with the chemical formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol , is a conjugated diketone of interest in synthetic chemistry.[1] Commercially available this compound often has a purity of around 95%, necessitating robust analytical methods to identify and quantify impurities.[2]
The most probable synthetic route to (3E,5E)-octa-3,5-diene-2,7-dione is through a self-condensation reaction of 2-butanone under basic or acidic conditions.[3][4][5][6][7][8][9][10][11][12][13] This synthesis pathway can lead to a variety of impurities, including:
-
Unreacted starting materials: 2-butanone
-
Isomeric byproducts: (3Z,5E)-octa-3,5-diene-2,7-dione and (3Z,5Z)-octa-3,5-diene-2,7-dione
-
Aldol addition intermediate: 4-hydroxy-4-methylhexan-2-one
-
Other condensation products: Higher molecular weight polymers or other self-condensation products of 2-butanone.
Accurate determination of the purity profile is crucial for ensuring the quality, safety, and efficacy of any downstream products.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture, making it well-suited for the purity analysis of organic compounds like this compound.
Experimental Protocol: HPLC Method
Below is a detailed protocol for the HPLC analysis of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-15 min: 40% B to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% B to 40% B
-
22-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL
Hypothetical Data Presentation
The following table summarizes hypothetical data obtained from the HPLC analysis of a batch of this compound, demonstrating the separation of the main component from potential impurities.
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.5 | 2-Butanone (Starting Material) |
| 2 | 8.2 | 1.2 | (3Z,5E)-octa-3,5-diene-2,7-dione (Isomer) |
| 3 | 9.5 | 96.5 | (3E,5E)-octa-3,5-diene-2,7-dione (Main Product) |
| 4 | 11.8 | 1.8 | Aldol Condensation Byproduct |
Purity Calculation:
The purity of the main product is calculated based on the area percentage of the corresponding peak relative to the total area of all peaks. In this hypothetical example, the purity of (3E,5E)-octa-3,5-diene-2,7-dione is 96.5%.
HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for ketone analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 min.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.
Experimental Protocol: qNMR Method
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons.
Comparison of Analytical Methods
The following table provides a comparative summary of HPLC, GC-MS, and qNMR for the purity analysis of this compound, based on hypothetical performance data.
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and boiling point, with mass-based detection. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Hypothetical Purity (%) | 96.5 | 96.2 | 96.8 |
| Hypothetical LOD/LOQ | ~0.01% / ~0.03% | ~0.005% / ~0.015% | ~0.1% |
| Analysis Time | ~25 min | ~30 min | ~15 min |
| Strengths | - High resolution for isomers- Well-established for non-volatile compounds- Robust and reproducible | - High sensitivity and specificity- Excellent for volatile impurities- Provides structural information from mass spectra | - Primary method, no need for specific reference standard- Highly accurate and precise- Provides structural information |
| Limitations | - Requires a reference standard for quantification- May not be suitable for highly volatile impurities | - Compound must be volatile and thermally stable- Potential for thermal degradation of the analyte | - Lower sensitivity compared to chromatographic methods- Requires a certified internal standard for accurate quantification |
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for purity assessment.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust method that provides excellent separation of the main component from its isomers and other non-volatile impurities. It is the recommended method for routine quality control.
-
GC-MS offers superior sensitivity for the detection of volatile impurities, such as residual starting materials, and provides valuable structural information for impurity identification.
-
qNMR serves as a powerful primary method for accurate purity determination without the need for a specific reference standard of the analyte, making it ideal for the certification of reference materials.
For comprehensive characterization of this compound, a combination of these techniques is often employed to leverage their complementary strengths, ensuring a thorough understanding of the sample's purity profile.
References
- 1. This compound | C8H10O2 | CID 53674807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3Z,5E)-octa-3,5-diene-2,7-dione | Benchchem [benchchem.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Aldol condensation of butan-2-one and pentan-3-one on an activated alumina as monitored via in-situ carbon-13 nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. Solved Write structures for the various aldol condensation | Chegg.com [chegg.com]
- 7. Aldol condensations with butanone [scite.ai]
- 8. How many aldol products can be formed when2-butanone and propionaldehyde .. [askfilo.com]
- 9. youtube.com [youtube.com]
- 10. chegg.com [chegg.com]
- 11. Self-condensation - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Reactivity of Octa-3,5-diene-2,7-dione with Various Dienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Octa-3,5-diene-2,7-dione with a selection of common dienes. Due to its conjugated dienone structure, this compound is an electron-poor dienophile and is expected to readily participate in Diels-Alder reactions, a powerful tool for the synthesis of six-membered rings.[1][2] The reactivity in these [4+2] cycloaddition reactions is significantly influenced by the electronic and steric properties of the diene partner.
Relative Reactivity of Dienes in Diels-Alder Reactions
The rate of a Diels-Alder reaction is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[3][4][5] Furthermore, the diene must be able to adopt an s-cis conformation for the reaction to occur.[4] Dienes that are locked in an s-cis conformation, such as cyclopentadiene, exhibit significantly higher reactivity.[4]
Table 1: Comparison of Reaction Parameters of this compound with Various Dienes
| Diene | Structure | Key Features | Expected Relative Reactivity with this compound | Expected Product(s) |
| Cyclopentadiene | Locked in reactive s-cis conformation. Highly reactive.[4] | Very High | Bicyclic adduct (endo and exo isomers) | |
| 1,3-Butadiene | Acyclic, exists in equilibrium between s-cis and s-trans conformations. | Moderate | Cyclohexene derivative | |
| Isoprene | Acyclic, contains an electron-donating methyl group, which increases reactivity compared to butadiene.[3] | High | Mixture of regioisomeric cyclohexene derivatives | |
| Furan | Heterocyclic, aromatic character reduces its reactivity as a diene. The Diels-Alder reaction is often reversible.[6] | Low to Moderate | Bicyclic adduct with an oxygen bridge (endo and exo isomers) |
Experimental Protocols
The following are generalized protocols for conducting and monitoring a Diels-Alder reaction between this compound and a given diene.
General Procedure for Diels-Alder Reaction
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane, or a polar solvent like water to potentially enhance reaction rates) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Diene: Add the diene (1 to 1.2 equivalents) to the solution. For gaseous dienes like 1,3-butadiene, this can be achieved by bubbling the gas through the solution or by using a sealed tube.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the diene. Reactions with highly reactive dienes like cyclopentadiene may proceed at lower temperatures, while less reactive dienes like furan may require heating.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the starting materials and the appearance of the product.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Kinetic Analysis of Diels-Alder Reactions
The kinetics of the Diels-Alder reaction can be followed by monitoring the concentration of the reactants or products over time using spectroscopic methods like UV-Vis or NMR spectroscopy.[7][8]
-
Sample Preparation: Prepare a solution of known concentration of this compound and the diene in a suitable solvent in a thermostated cuvette or NMR tube.
-
Data Acquisition: Record the absorbance at a specific wavelength (for UV-Vis) or the integral of a characteristic peak (for NMR) at regular time intervals.
-
Data Analysis: The rate constants can be determined by fitting the concentration versus time data to the appropriate rate law, typically second-order for a Diels-Alder reaction.[8]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a Diels-Alder reaction and subsequent analysis.
Caption: A generalized workflow for conducting a Diels-Alder reaction.
Biological Signaling Pathway
Dienone-containing compounds have been shown to exhibit a range of biological activities, often attributed to their ability to act as Michael acceptors and react with nucleophilic residues (such as cysteine) in proteins.[9][10] One of the key cellular targets of dienones is the Ubiquitin-Proteasome System (UPS), which is crucial for protein degradation and maintaining cellular homeostasis.[9][10][11] Inhibition of the UPS can lead to the accumulation of misfolded proteins and ultimately induce apoptosis, a pathway of programmed cell death.
The following diagram illustrates a simplified signaling pathway of a dienone compound targeting the UPS.
Caption: Dienone inhibition of the UPS leading to apoptosis.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction Lab Report - 1085 Words | Bartleby [bartleby.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy [mdpi.com]
- 9. Dienone Compounds: Targets and Pharmacological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dienone Compounds: Targets and Pharmacological Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Cyclopentenone Synthesis: A Comparative Guide to the Computational Analysis of Transition States in Divinyl Ketone Reactions
For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for rational design and optimization. This guide provides a comparative analysis of the transition state in the Nazarov cyclization of divinyl ketones, a cornerstone reaction for the synthesis of cyclopentenone rings, which are prevalent in many biologically active molecules.
The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to a cyclopentenone, typically catalyzed by a Brønsted or Lewis acid. The reaction proceeds through a pentadienyl cation intermediate, and the stereochemistry of the product is determined by the conrotatory closure of this intermediate. The efficiency and selectivity of the Nazarov cyclization are highly dependent on the substitution pattern of the divinyl ketone backbone. Computational analysis, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the transition state structures and energies, thereby providing insights into the factors that govern the reaction barrier.
This guide focuses on a comparative analysis of the transition state for a substituted divinyl ketone versus the parent, unsubstituted 1,4-pentadien-3-one. We will explore how substituents impact the activation energy of the crucial ring-closing step.
Quantitative Comparison of Transition State Activation Barriers
The following table summarizes the calculated activation free energies (ΔG‡) for the proton-mediated Nazarov cyclization of a fully substituted divinyl ketone compared to the unsubstituted parent compound. The data for the substituted divinyl ketone is sourced from a recent study by Chen et al. (2024), which highlights the role of steric activation in facilitating the reaction.
| Compound | Substituents | Activation Free Energy (ΔG‡) in kcal/mol |
| Substituted Divinyl Ketone | Fully substituted with alkyl/aryl groups | Lowered barrier due to steric strain |
| Example from literature (qualitative) | Sterically demanding groups at α,α',β,β' positions | Significantly reduced |
| 1,4-Pentadien-3-one (Parent Compound) | Unsubstituted | Higher barrier |
Note: Specific quantitative values for a direct comparison are often found in specialized computational studies. The trend of lower activation barriers for sterically crowded divinyl ketones is a key finding from recent research. A study on fully substituted divinyl ketones revealed that steric crowding in the pentadienyl cation intermediate raises its energy, thereby reducing the barrier to cyclization[1][2].
Experimental and Computational Protocols
The determination of transition state properties for the Nazarov cyclization involves sophisticated computational chemistry techniques. The following protocol is representative of the methodologies employed in recent studies for such analyses[1].
Computational Methodology for Transition State Analysis:
-
Initial Geometry Optimization: The ground state geometries of the divinyl ketone and the protonated pentadienyl cation intermediate are optimized.
-
Transition State Search: A transition state search is performed for the 4π-electrocyclization step. This is typically achieved using methods like the Berny algorithm, seeking a first-order saddle point on the potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized transition state structure. A true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (the C-C bond formation).
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactant (pentadienyl cation) and the product (cyclized oxyallyl cation) on the potential energy surface.
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory and a larger basis set to obtain more accurate electronic energies. Solvation effects are often included using a continuum solvation model (e.g., SMD).
-
Gibbs Free Energy Calculation: The Gibbs free energy of activation (ΔG‡) is calculated from the electronic energies and the thermal corrections obtained from the frequency calculations.
Typical Level of Theory:
-
Geometry Optimization and Frequency Calculations: B3LYP-D3(BJ) functional with a def2-SVP basis set.
-
Single-Point Energy Calculations: MN15 functional with a def2-QZVPP basis set.
-
Solvation Model: SMD (Solvation Model based on Density) with a suitable solvent (e.g., dichloromethane).
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for the computational analysis of a transition state in a chemical reaction, such as the Nazarov cyclization.
Caption: A flowchart illustrating the key steps in the computational analysis of a reaction transition state.
Conclusion
The computational analysis of the transition state in Nazarov cyclization reactions provides invaluable insights for chemists. As demonstrated, substituents, particularly sterically bulky groups, can significantly lower the activation barrier for the ring-closure step by destabilizing the ground state of the pentadienyl cation intermediate[1][2]. This understanding allows for the rational design of divinyl ketone substrates that can undergo more facile and selective cyclizations. The detailed computational protocols and workflows outlined in this guide serve as a reference for researchers aiming to apply these powerful theoretical tools to their own systems of interest in the pursuit of novel therapeutics and complex molecule synthesis.
References
Safety Operating Guide
Personal protective equipment for handling Octa-3,5-diene-2,7-dione
This guide provides crucial safety and logistical information for the handling and disposal of Octa-3,5-diene-2,7-dione in a laboratory setting. The following procedures are based on general best practices for handling unsaturated ketones and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| Equipment | Type/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton) | Protects against skin contact and absorption. Nitrile gloves may offer limited, short-term protection but should be changed immediately upon contact.[1][2] |
| Eye Protection | Tightly fitting safety goggles and a face shield | Protects eyes and face from splashes and potential explosions.[2][3] |
| Respiratory Protection | NIOSH-certified organic vapor/particulate respirator | Required when working outside of a certified chemical fume hood or when aerosolization is possible to prevent inhalation of vapors.[3] |
| Body Protection | Chemical-resistant lab coat or apron; long pants and closed-toe shoes | Protects skin from accidental spills.[2] For larger quantities or increased risk of exposure, a chemical-protection suit may be necessary.[3] |
Operational Plan: Handling Procedures
1. Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors or dust.
-
Prevent the formation of aerosols.
-
Use non-sparking tools and work away from ignition sources, as the compound may be flammable.[4][5]
3. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
2. Disposal Method:
-
Dispose of chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

